(1R,2R)-2-(Benzyloxy)cyclohexanamine
Description
The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474517 | |
| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-06-8, 98454-43-4 | |
| Record name | (1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98454-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Enantioselective Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine from Cyclohexene Oxide
Abstract
This technical guide provides an in-depth, research-level overview of the synthetic pathway to produce enantiomerically pure (1R,2R)-2-(Benzyloxy)cyclohexanamine, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The strategy commences with the readily available achiral starting material, cyclohexene oxide, and proceeds through a robust, multi-step sequence involving a highly stereocontrolled epoxide ring-opening, functional group manipulation, and chiral resolution. We will dissect the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and explain the critical causality behind experimental choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical guide to this important synthesis.
Introduction: Strategic Importance and Synthetic Challenge
The Significance of Chiral 1,2-Amino Alcohols
The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry and asymmetric synthesis. These compounds are integral to a wide array of biologically active molecules, including β-blockers for cardiovascular disease, antiviral agents like HIV-1 protease inhibitors, and numerous natural products.[2] Their utility also extends to their role as chiral auxiliaries and ligands in asymmetric catalysis, where their defined stereochemistry can direct the outcome of a chemical reaction with high precision. The synthesis of enantiomerically pure β-amino alcohols is therefore a critical endeavor in modern organic chemistry.[2]
Profile of this compound
This compound (Molecular Formula: C₁₃H₁₉NO, MW: 205.30 g/mol ) is a chiral diamine derivative characterized by a trans relationship between the amine and benzyloxy groups on a cyclohexane ring.[3][4][5] The benzyloxy group serves as a stable, bulky protecting group for the hydroxyl functionality and enhances the compound's lipophilicity, which can be advantageous in certain biological applications.[1] This specific enantiomer is a key intermediate for synthesizing more complex chiral molecules and serves as a valuable ligand in the study of biochemical interactions.[1]
Synthetic Overview: The Epoxide Ring-Opening Strategy
The synthesis of 1,2-disubstituted cyclohexanes from cyclohexene oxide is a classic and effective strategy.[6] The core of this approach is the nucleophilic ring-opening of the epoxide, which proceeds with high stereospecificity.[7][8] Because the starting material, cyclohexene oxide, is achiral, the initial synthesis will produce a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The central challenge, therefore, is not just the construction of the molecule but the effective isolation of the desired (1R,2R) enantiomer. This guide will detail a robust pathway involving:
-
Racemic Synthesis: A sequence of high-yielding reactions to produce the racemic trans-amino alcohol derivative.
-
Chiral Resolution: A classical and reliable method to separate the enantiomers using a chiral resolving agent.
Mechanistic Principles and Strategic Considerations
Nucleophilic Ring-Opening of Epoxides
The key transformation is the ring-opening of the epoxide. This reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. A critical stereochemical outcome of this mechanism is the inversion of configuration at the carbon atom that is attacked. In the case of a cyclic epoxide like cyclohexene oxide, this results in a product where the two new substituents are trans to each other.[7] Under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon; for the symmetrical cyclohexene oxide, attack at either carbon leads to the same trans product.[7][9]
The Rationale for a Multi-Step Racemic Synthesis
Directly opening cyclohexene oxide with ammonia to form the amino alcohol and then protecting the alcohol is a possible route. However, this approach often suffers from poor yields and the formation of byproducts, such as bis-alkylated products.[10] A more controlled and reliable strategy involves a sequence of well-defined steps:
-
Opening with Benzyl Alcohol: Introduces the desired benzyloxy group and creates a hydroxyl group.
-
Activation of the Hydroxyl: Conversion of the alcohol into a good leaving group (e.g., a mesylate or tosylate).
-
Introduction of Nitrogen: SN2 displacement of the leaving group with an azide anion, a highly efficient and clean nitrogen nucleophile. This step crucially proceeds with inversion of configuration, preserving the trans stereochemistry.
-
Reduction: Conversion of the azide to the target primary amine.
This sequence ensures high yields and chemical purity, which are essential for the success of the subsequent resolution step.
Detailed Synthesis Protocol: Racemic Route and Resolution
The overall workflow is designed as a robust sequence to first generate the racemic target molecule, which is then separated into its pure enantiomers.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis and resolution of this compound.
Step 1: Synthesis of rac-trans-2-(Benzyloxy)cyclohexanol
-
Principle & Rationale: This step involves the base-catalyzed ring-opening of cyclohexene oxide. Sodium hydride (NaH) deprotonates benzyl alcohol to form the potent sodium benzoxide nucleophile. This nucleophile attacks the epoxide in an SN2 fashion, yielding the trans-alkoxy alcohol product.[9]
-
Experimental Protocol:
-
To a stirred suspension of sodium hydride (6.0 g, 0.25 mol, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add benzyl alcohol (26.0 g, 0.24 mol) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add cyclohexene oxide (20.0 g, 0.20 mol) dropwise.
-
The reaction mixture is then heated to reflux (approx. 66 °C) and maintained for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford rac-trans-2-(benzyloxy)cyclohexanol as a colorless oil.
-
Step 2: Synthesis of rac-trans-2-(Benzyloxy)cyclohexyl Methanesulfonate
-
Principle & Rationale: The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a methanesulfonate (mesylate) ester, which is an excellent leaving group. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.
-
Experimental Protocol:
-
Dissolve rac-trans-2-(benzyloxy)cyclohexanol (30.0 g, 0.145 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C in an ice bath.
-
Add triethylamine (30.4 mL, 0.218 mol) to the solution.
-
Add methanesulfonyl chloride (MsCl, 13.5 mL, 0.174 mol) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo. The resulting crude mesylate is typically used in the next step without further purification.
-
Step 3: Synthesis of rac-cis-1-Azido-2-(benzyloxy)cyclohexane
-
Principle & Rationale: This is the key nitrogen introduction step. Sodium azide (NaN₃) acts as the nucleophile, displacing the mesylate group via an SN2 reaction. This reaction proceeds with a complete inversion of stereochemistry at the reaction center. Since the starting material is trans, the product will have a cis relationship between the azide and benzyloxy groups. This intermediate stereochemistry is temporary; the final reduction to the amine does not affect this center, while the other center retains its original configuration, ultimately leading to the desired trans amine product relative to the benzyloxy group.
-
Experimental Protocol:
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 250 mL).
-
Add sodium azide (NaN₃, 28.3 g, 0.435 mol) to the solution.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water (500 mL).
-
Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash extensively with water to remove DMF, then with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.
-
Step 4: Synthesis of rac-(1R,2R/1S,2S)-2-(Benzyloxy)cyclohexanamine
-
Principle & Rationale: The azide group is cleanly reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation. This reduction is highly selective and does not affect the benzyloxy group under controlled conditions.
-
Experimental Protocol:
-
Dissolve the crude azide in methanol (300 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, ~2.0 g, catalytic amount) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic amine, which can be purified by chromatography or proceed directly to resolution.
-
Step 5: Chiral Resolution using (+)-Tartaric Acid
-
Principle & Rationale: This step leverages the principle of diastereomer formation. The racemic amine (a mixture of R,R and S,S enantiomers) is reacted with a single enantiomer of a chiral acid, in this case, the naturally available (+)-(2R,3R)-tartaric acid. This creates a mixture of two diastereomeric salts: [(1R,2R)-amine • (+)-tartrate] and [(1S,2S)-amine • (+)-tartrate]. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[11]
-
Experimental Protocol:
-
Dissolve the racemic amine (e.g., 20.5 g, 0.1 mol) in methanol (200 mL) with gentle heating.
-
In a separate flask, dissolve (+)-tartaric acid (15.0 g, 0.1 mol) in methanol (150 mL), also with heating.
-
Slowly add the tartaric acid solution to the amine solution. A precipitate will begin to form.
-
Heat the combined mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally, let it stand at 4 °C overnight.
-
Collect the resulting crystals by vacuum filtration. These crystals will be enriched in one diastereomer (typically the less soluble one). The enantiomeric purity can be checked by converting a small sample back to the free amine and analyzing via chiral HPLC.
-
Recrystallize the solid from fresh methanol until a constant optical rotation is achieved, indicating high diastereomeric purity.
-
To recover the free amine, suspend the purified diastereomeric salt in water and add a 2M sodium hydroxide (NaOH) solution until the pH is >12.
-
Extract the liberated free (1R,2R)-amine with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the enantiomerically pure this compound.
-
Data Summary and Visualization
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (ee%) |
| 1 | Cyclohexene Oxide | Benzyl Alcohol, NaH | rac-trans-2-(Benzyloxy)cyclohexanol | 75-85% | N/A |
| 2 | rac-trans-Alcohol | MsCl, Et₃N | rac-trans-Mesylate | >95% (crude) | N/A |
| 3 | rac-trans-Mesylate | NaN₃ | rac-cis-Azide | 80-90% (2 steps) | N/A |
| 4 | rac-cis-Azide | H₂, Pd/C | rac-Amine | >90% | N/A |
| 5 | rac-Amine | (+)-Tartaric Acid | (1R,2R)-Amine | 35-45% (from racemate) | >98% |
Mechanistic Visualization: SN2 Inversion
Caption: SN2 displacement of the mesylate by azide proceeds with inversion of configuration.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclohexene Oxide: A potential sensitizer and irritant. Handle in a well-ventilated fume hood.
-
Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction. Filter under a blanket of nitrogen and handle the spent catalyst with care.
Conclusion
The synthesis of enantiomerically pure this compound from cyclohexene oxide is a robust and scalable process when executed with attention to mechanistic principles and experimental detail. The strategy outlined in this guide, which pairs a high-yielding racemic synthesis with a classical chiral resolution, provides a reliable pathway for obtaining this valuable chiral building block. The key to success lies in the stereocontrolled SN2 reactions that establish and maintain the required trans stereochemistry throughout the synthetic sequence. This guide serves as a comprehensive resource for researchers to confidently implement this synthesis in their laboratories.
References
- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 2. rroij.com [rroij.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (1R,2R)-trans2-ベンジルオキシシクロヘキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
physical and chemical properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine
An In-depth Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine
Introduction: A Keystone Chiral Auxiliary in Asymmetric Synthesis
This compound is a chiral amine featuring a rigid cyclohexyl backbone with a bulky benzyloxy group and a primary amine positioned in a specific, trans-stereochemical relationship. This precise three-dimensional arrangement is not accidental; it is the key to its function as a highly effective chiral auxiliary. In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds—particularly in drug development—is paramount, as different enantiomers of a molecule can have vastly different biological activities.
Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] They function by creating a chiral environment around a reaction center, forcing the reaction to proceed with a strong preference for one stereoisomer over another. This compound excels in this role due to its conformational rigidity and the steric hindrance provided by the benzyloxy group, making it a valuable tool for researchers and synthetic chemists aiming to construct complex, stereodefined molecules.[] This guide provides a comprehensive overview of its properties, reactivity, and application, grounded in established chemical principles.
Compound Identification and Core Properties
Precise identification is critical for sourcing and regulatory compliance. The compound is most commonly identified by its CAS number.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | (1R,2R)-trans-2-Benzyloxycyclohexylamine, (1R)-trans-2-(Phenylmethoxy)cyclohexanamine, (1R,2R)-1-Amino-2-benzyloxycyclohexane | [5] |
| CAS Number | 216394-06-8 | [4][5] |
| Molecular Formula | C₁₃H₁₉NO | [4][5] |
| Molecular Weight | 205.30 g/mol | [5] |
| InChI Key | NTHNRYLIXJZHRZ-CHWSQXEVSA-N | [6] |
Physicochemical Data Summary
The physical properties of this compound are characteristic of a moderately sized organic amine. Quantitative data such as melting point can be lot-specific and should always be confirmed with the supplier's Certificate of Analysis (CoA).
| Property | Value | Source(s) |
| Appearance | Solid | |
| Optical Purity | Typically ≥98% enantiomeric excess (ee) | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While specific peak values can vary slightly based on solvent and instrumentation, the expected spectral features provide a unique fingerprint for the molecule.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplet signals between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring. - Benzylic Protons: A singlet or AB quartet around 4.5 ppm for the -O-CH₂-Ph protons. - Cyclohexyl Protons: A series of complex multiplets between 1.0-3.5 ppm for the ten protons on the cyclohexane ring, including the two protons on carbons bearing the amine and benzyloxy groups. - Amine Protons: A broad singlet (typically 1.5-2.5 ppm) for the -NH₂ protons, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic Carbons: Signals in the 127-139 ppm region. - Benzylic Carbon: A signal around 70-75 ppm for the -O-C H₂-Ph carbon. - Cyclohexyl Carbons: Signals in the 20-60 ppm range for the aliphatic ring carbons, with the carbons attached to the nitrogen and oxygen appearing further downfield (approx. 50-85 ppm). |
| IR Spectroscopy | - N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine. - C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹. - C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹. - C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region for the ether linkage. |
| Mass Spectrometry | - [M+H]⁺: The protonated molecular ion is expected at m/z 206.15. |
Chemical Properties and Reactivity
The utility of this compound is defined by the reactivity of its two primary functional groups: the nucleophilic primary amine and the benzyloxy ether, which serves as a bulky stereodirecting group and a protecting group for the underlying alcohol.
Role in Asymmetric Synthesis: The Chiral Auxiliary Workflow
The primary application of this compound is to serve as a chiral auxiliary.[7] This process involves a three-stage sequence: coupling, diastereoselective reaction, and cleavage. The bulky benzyloxy group, held in a fixed trans orientation relative to the reaction site, effectively shields one face of the molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
Key Chemical Transformations
-
Acylation/Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form stable chiral amides. This is the most common first step for attaching the auxiliary to a substrate.
-
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.
-
Debenzylation (Cleavage): The benzyl group of the ether can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This unmasks a hydroxyl group, which can be a crucial step in the synthesis of β-amino alcohols, important motifs in many pharmaceutical agents.[8] This cleavage is often the final step to release the desired product from the auxiliary.
Experimental Protocol: Diastereoselective Alkylation
The following protocol is a representative example of how this compound can be used to direct the alkylation of a carboxylic acid derivative.
Objective: To synthesize an α-alkylated carboxylic acid with high enantiomeric purity.
Workflow:
-
Step 1: Amide Formation (Coupling)
-
To a solution of a prochiral carboxylic acid (e.g., propanoic acid) in dichloromethane (DCM) at 0°C, add a coupling agent (e.g., 1.1 eq. of DCC or EDC).
-
Add this compound (1.0 eq.) and a catalyst (e.g., 0.1 eq. of DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete formation of the amide.
-
Work up the reaction by filtering any solids and washing the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Causality: This step covalently links the substrate to the chiral auxiliary, creating a single chemical entity where the auxiliary's chiral environment can influence subsequent reactions.
-
-
Step 2: Enolate Formation and Alkylation (Diastereoselection)
-
Dissolve the purified amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).
-
Slowly add a strong, non-nucleophilic base (e.g., 1.1 eq. of LDA or LiHMDS) to deprotonate the α-carbon, forming the chiral lithium enolate.
-
After stirring for 1 hour at -78°C, add an electrophile (e.g., 1.2 eq. of benzyl bromide or methyl iodide).
-
Maintain the reaction at -78°C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Causality: The lithium cation chelates to the amide oxygen and the ether oxygen of the auxiliary, creating a rigid, six-membered ring-like transition state. The bulky benzyloxycyclohexyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite, less sterically hindered face, thereby creating the new stereocenter with high diastereoselectivity.
-
-
Step 3: Hydrolysis (Cleavage & Recovery)
-
Dissolve the alkylated amide in a mixture of THF and water.
-
Add a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Acidify the aqueous layer (if basic hydrolysis was used) to precipitate the enantiomerically enriched α-alkylated carboxylic acid.
-
Make the aqueous layer basic to recover the water-soluble chiral auxiliary hydrochloride salt, which can be neutralized and purified for reuse.
-
Causality: Harsh hydrolysis conditions are required to cleave the sterically hindered and electronically stable amide bond, releasing the final product and regenerating the valuable chiral auxiliary.
-
Safety and Handling
This compound requires careful handling in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
| Hazard Class | GHS Pictogram | H-Code | Precautionary Statement |
| Acute Toxicity, Oral (Cat. 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Cat. 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation (Cat. 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT SE (Cat. 3) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Source for Hazard Information:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. For weighing or generating dust, a dust mask (e.g., N95) is recommended.
-
Skin and Body Protection: Lab coat.
Conclusion
This compound stands as a powerful and reliable chiral auxiliary in the chemist's toolkit. Its well-defined stereochemistry, conformational rigidity, and the predictable steric influence of its benzyloxy group enable high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. While its primary use is in the context of asymmetric alkylations, its principles of operation can be extended to other transformations, such as aldol and Michael reactions. For researchers in drug discovery and natural product synthesis, mastering the application of auxiliaries like this one is a critical step toward the efficient and stereocontrolled synthesis of complex molecular targets.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - (1r,2r)-trans-2-benzyloxy-cyclohexylamine (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 7. myuchem.com [myuchem.com]
- 8. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
An In-Depth Technical Guide to (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS No. 216394-06-8): A Key Chiral Building Block for the Atrial-Selective Antiarrhythmic Agent, Vernakalant
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical application of (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS No. 216394-06-8). This chiral amine has garnered significant interest within the pharmaceutical industry as a pivotal starting material for the synthesis of Vernakalant (formerly known as RSD1235), a novel antiarrhythmic agent with relative atrial selectivity for the treatment of atrial fibrillation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis of Vernakalant and the methodologies to assess its unique electrophysiological profile.
Physicochemical Properties and Safety Data of (1R,2R)-(-)-2-Benzyloxycyclohexylamine
(1R,2R)-(-)-2-Benzyloxycyclohexylamine is a chiral compound recognized for its utility in asymmetric synthesis. Its stereochemistry is crucial for the selective synthesis of the desired enantiomer of the final active pharmaceutical ingredient.
Table 1: Physicochemical Properties of (1R,2R)-(-)-2-Benzyloxycyclohexylamine
| Property | Value |
| CAS Number | 216394-06-8 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Solid |
| Boiling Point | 79-80 °C (0.08 torr)[1] |
| Storage Temperature | 2-8°C[2][3] |
| SMILES String | N[C@@H]1CCCC[C@H]1OCc2ccccc2[2][3] |
| InChI Key | NTHNRYLIXJZHRZ-CHWSQXEVSA-N[2][3] |
Safety and Handling:
(1R,2R)-(-)-2-Benzyloxycyclohexylamine is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn at all times.[2]
Table 2: GHS Hazard Information for (1R,2R)-(-)-2-Benzyloxycyclohexylamine [2][3]
| Hazard Class | Hazard Code |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Irritation | H319 (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | H335 (May cause respiratory irritation) |
Application in the Asymmetric Synthesis of Vernakalant
The primary and most significant application of (1R,2R)-(-)-2-Benzyloxycyclohexylamine is as a chiral building block in the stereoselective synthesis of Vernakalant. Vernakalant is an antiarrhythmic drug that has demonstrated efficacy in the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2] Its mechanism of action involves the blockade of multiple ion channels, with a degree of selectivity for those found in the atria.
Overview of the Synthetic Pathway
The synthesis of Vernakalant from (1R,2R)-(-)-2-Benzyloxycyclohexylamine involves a multi-step process. A generalized synthetic scheme is presented below, followed by a more detailed experimental protocol.
Caption: High-level overview of the synthetic route to Vernakalant.
Detailed Experimental Protocol for Vernakalant Synthesis
The following protocol is a representative synthesis based on established principles in organic chemistry and patent literature. Researchers should consult original patent documents for specific reaction conditions and purification techniques.
Step 1: Alkylation of (1R,2R)-(-)-2-Benzyloxycyclohexylamine
-
To a solution of (1R,2R)-(-)-2-Benzyloxycyclohexylamine (1.0 eq) in a suitable aprotic solvent such as isopropanol, add a chiral epoxide, for example, (R)-glycidyl butyrate (1.1 eq).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate alkylated amine.
Step 2: Debenzylation to Form the Diol Intermediate
-
Dissolve the product from Step 1 in a suitable solvent, such as ethanol.
-
Add a palladium on carbon catalyst (10% w/w).
-
Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) for several hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected diol intermediate.
Step 3: Coupling with a Guaiacol Derivative
-
The diol intermediate is then coupled with a suitably activated guaiacol derivative. This can be achieved through various methods, such as a Mitsunobu reaction or by converting the diol to a leaving group followed by nucleophilic substitution with the phenoxide of the guaiacol derivative.
Vernakalant: Mechanism of Action and Biological Activity
Vernakalant's antiarrhythmic effect stems from its ability to block multiple cardiac ion channels, with a notable preference for channels that are more prominent in the atria compared to the ventricles. This atrial selectivity is a key feature that potentially reduces the risk of proarrhythmic side effects in the ventricles.[2]
Ion Channel Targets
Vernakalant's primary targets include:
-
Voltage-gated potassium channels:
-
hKv1.5 (IKur): This is a key target, as the ultra-rapid delayed rectifier potassium current (IKur) is predominantly expressed in the atria. Inhibition of IKur prolongs the atrial action potential duration and effective refractory period.
-
Kv4.2 and Kv4.3 (Ito): The transient outward potassium current is also blocked by Vernakalant.
-
hERG (IKr): Vernakalant exhibits a weaker blocking effect on the rapid delayed rectifier potassium current.[1][4]
-
-
Voltage-gated sodium channels (Nav1.5): Vernakalant demonstrates a frequency- and voltage-dependent block of the cardiac sodium channel, which becomes more pronounced at higher heart rates, a characteristic of atrial fibrillation.[1][4]
Table 3: Inhibitory Concentrations (IC₅₀) of Vernakalant on Key Cardiac Ion Channels
| Ion Channel | IC₅₀ (µM) |
| hKv1.5 (at 1 Hz) | 13[1][4] |
| Kv4.2 | 38[1][4] |
| Kv4.3 | 30[1][4] |
| hERG | 21[1][4] |
| Nav1.5 (at 1 Hz) | 43[1][4] |
| Nav1.5 (at 20 Hz) | 9[1][4] |
Signaling Pathway and Electrophysiological Effects
The multi-channel blocking properties of Vernakalant lead to a unique electrophysiological profile that is beneficial for the termination of atrial fibrillation.
Caption: Mechanism of action of Vernakalant in terminating atrial fibrillation.
Experimental Protocols for Assessing the Biological Activity of Vernakalant
To characterize the electrophysiological effects of Vernakalant and similar compounds, specific in vitro and in vivo models are employed.
In Vitro Electrophysiology: Patch-Clamp Assay
The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels.
Objective: To determine the inhibitory concentration (IC₅₀) of Vernakalant on hKv1.5 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing hKv1.5 channels
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Internal solution (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES, pH 7.2 with KOH
-
Vernakalant stock solution (in DMSO) and serial dilutions in external solution
Procedure:
-
Culture HEK293-hKv1.5 cells to 60-80% confluency.
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell gigaseal on a single cell.
-
Apply a voltage-clamp protocol to elicit IKur. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps to +40 mV for 200-500 ms, followed by a repolarizing step to -40 mV to measure the tail current.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of Vernakalant, allowing for steady-state block to be achieved at each concentration (typically 2-5 minutes).
-
Record the current at each concentration.
-
Wash out the drug to observe the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to the Hill equation to determine the IC₅₀.
In Vivo Model of Atrial Fibrillation
Animal models are crucial for assessing the antiarrhythmic efficacy of a compound in a more physiologically relevant setting.
Objective: To evaluate the efficacy of Vernakalant in terminating induced atrial fibrillation in a large animal model (e.g., canine or swine).
Procedure:
-
Anesthetize the animal and maintain a stable physiological state.
-
Introduce electrode catheters into the atria via vascular access for pacing and recording of intracardiac electrograms.
-
Induce sustained atrial fibrillation through rapid atrial pacing.
-
Once stable AF is established, administer a placebo or Vernakalant intravenously.
-
Continuously monitor the atrial electrogram to determine the time to conversion to sinus rhythm.
-
Record other hemodynamic parameters such as blood pressure and heart rate.
Conclusion
(1R,2R)-(-)-2-Benzyloxycyclohexylamine is a valuable chiral intermediate, the importance of which is underscored by its role in the synthesis of the atrial-selective antiarrhythmic drug, Vernakalant. A thorough understanding of its properties, its application in stereoselective synthesis, and the mechanism of action of the resulting therapeutic agent is essential for researchers in the field of cardiovascular drug discovery. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of Vernakalant and related compounds, facilitating further research and development in the quest for safer and more effective treatments for atrial fibrillation.
References
- 1. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological screening of anti arrhythmic drugs 3 | PPT [slideshare.net]
- 4. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of (1R,2R)-2-(Benzyloxy)cyclohexanamine
This guide provides a comprehensive examination of the molecular structure of (1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral amine widely utilized as a building block and resolving agent in pharmaceutical and chemical synthesis.[1][2] Its efficacy in these roles is intrinsically linked to its well-defined three-dimensional architecture. We will dissect the stereochemical, conformational, and electronic features of this molecule, offering both theoretical understanding and practical methodologies for its characterization.
Defining the Stereochemistry: The (1R,2R) Configuration
The designation (1R,2R) defines the absolute configuration of the two stereocenters on the cyclohexane ring, located at carbon 1 (bearing the amine group) and carbon 2 (bearing the benzyloxy group). This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]
Cahn-Ingold-Prelog (CIP) Priority Assignment:
The CIP system ranks the substituents attached to a chiral center based on atomic number.[5]
-
At C1 (the carbon bonded to the amino group):
-
-NH₂ (Amino group): The nitrogen atom has a higher atomic number than carbon.
-
-CH(OBn)- (Carbon 2): This carbon is bonded to an oxygen, a carbon, and a hydrogen.
-
-CH₂- (Carbon 6): This carbon is bonded to two hydrogens and a carbon.
-
-H (Hydrogen): The hydrogen atom has the lowest atomic number.
-
-
At C2 (the carbon bonded to the benzyloxy group):
-
-OCH₂Ph (Benzyloxy group): The oxygen atom has a higher atomic number than carbon.
-
-CH(NH₂)- (Carbon 1): This carbon is bonded to a nitrogen, a carbon, and a hydrogen.
-
-CH₂- (Carbon 3): This carbon is bonded to two hydrogens and a carbon.
-
-H (Hydrogen): The hydrogen atom has the lowest atomic number.
-
With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise path for both C1 and C2, leading to the (R) designation for each.[6] The trans relationship between the amino and benzyloxy groups is a direct consequence of this (1R,2R) configuration.[7]
Caption: CIP priority assignment for stereocenters C1 and C2.
Conformational Analysis: The Diequatorial Preference
The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane like this compound, two chair conformations are possible, differing by a ring flip.
The thermodynamically most stable conformation is the one where the bulky substituents occupy the equatorial positions to avoid destabilizing 1,3-diaxial interactions. In this molecule, both the benzyloxy and amino groups are bulky. Therefore, the di-equatorial conformation is significantly favored at equilibrium.
Potential Influence of Hydrogen Bonding: Intramolecular hydrogen bonding between the amino group (donor) and the oxygen of the benzyloxy group (acceptor) could potentially stabilize the diaxial conformation. However, the energetic penalty of placing two large groups in axial positions generally outweighs the stabilizing effect of such an interaction in a nonpolar solvent. The di-equatorial conformer remains the major species.
Caption: Conformational equilibrium between diaxial and diequatorial forms.
Structural Elucidation: Experimental and Computational Protocols
A combination of spectroscopic, crystallographic, and computational methods is required for a full structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for determining the structure of the molecule in solution. The coupling constants (J-values) between adjacent protons are particularly diagnostic of their relative orientation (axial or equatorial).
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton and carbon signals, respectively.
Data Interpretation and Expected Observations
The key to confirming the di-equatorial conformation lies in the ¹H NMR spectrum, specifically the signals for the protons at C1 and C2.
-
H1 and H2 Protons: In the di-equatorial conformer, the protons on C1 and C2 are both axial. They will appear as broad multiplets or triplets of triplets due to large axial-axial couplings (J_ax-ax ≈ 8-12 Hz) with their neighboring axial protons and smaller axial-equatorial couplings.
-
Other Cyclohexane Protons: The remaining methylene protons on the ring will appear as complex, overlapping multiplets in the upfield region (~1.0-2.2 ppm).
-
Benzyloxy Group Protons: The methylene protons (-OCH₂Ph) will typically appear as a singlet or a pair of doublets (if diastereotopic) around 4.5-5.0 ppm.[8] The phenyl protons will show characteristic aromatic signals between 7.2 and 7.4 ppm.[9]
| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key ¹H-¹H Couplings (Hz) |
| H1 (axial) | ~2.8 - 3.2 | ~55 - 60 | J_ax-ax with H2 and H6 protons (~8-12 Hz) |
| H2 (axial) | ~3.3 - 3.7 | ~80 - 85 | J_ax-ax with H1 and H3 protons (~8-12 Hz) |
| Cyclohexyl CH₂ | ~1.0 - 2.2 | ~20 - 35 | Complex multiplet structures |
| -OCH₂ Ph | ~4.5 - 5.0 | ~70 - 75 | N/A (singlet or AB quartet) |
| -C₆H₅ | ~7.2 - 7.4 | ~127 - 138 | Aromatic couplings |
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous, high-resolution information about the solid-state structure, including precise bond lengths, bond angles, and the absolute configuration.[10]
Experimental Workflow: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound or a suitable salt derivative (e.g., hydrochloride) by slow evaporation from a solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[10] Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[10] Solve the phase problem to generate an initial electron density map, from which the molecular structure is built and refined to match the experimental data. The final refined structure confirms the (1R,2R) configuration.[11]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different conformers and predicting spectroscopic properties.[12]
Caption: A typical DFT workflow for structural analysis.
Conclusion
The molecular structure of this compound is defined by its absolute (R,R) stereochemistry and a strong preference for a di-equatorial chair conformation. This specific three-dimensional arrangement is crucial for its function in asymmetric synthesis, where it acts as a chiral auxiliary to control the stereochemical outcome of reactions.[1] A multi-technique approach, combining NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a complete and validated structural characterization, providing the foundational knowledge required for its effective application in drug development and chemical research.
References
- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Chiral Architectures: A Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine
An In-depth Review for Chemical Researchers and Pharmaceutical Innovators
(1R,2R)-2-(Benzyloxy)cyclohexanamine, a chiral vicinal amino alcohol derivative, stands as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone, adorned with a benzyloxy and an amino group in a defined trans-stereochemical arrangement, offers a unique combination of steric influence and functional handles. This guide provides a comprehensive technical overview of its synthesis, key properties, and diverse applications, empowering researchers to leverage its full potential in the design of complex chiral molecules and novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
This compound is a chiral compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[1] The defined (1R,2R) stereochemistry of the amine and benzyloxy substituents on the cyclohexane ring is crucial for its function in asymmetric synthesis. This specific spatial arrangement dictates its interaction with other chiral molecules and its ability to induce stereoselectivity in chemical reactions.
| Property | Value | Source |
| CAS Number | 216394-06-8 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Solid | [2] |
| Optical Purity | Enantiomeric excess: ≥98% (HPLC) | [2] |
| Storage Temperature | 2-8°C | [2] |
Enantioselective Synthesis: A Step-by-Step Approach
The most common and efficient synthesis of this compound commences with the commercially available chiral precursor, (1R,2R)-2-aminocyclohexanol. The synthetic strategy hinges on a three-step sequence: protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amine.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Step 1: Protection of the Amino Group
The primary amine in (1R,2R)-2-aminocyclohexanol is a potent nucleophile that can interfere with the subsequent O-benzylation step. Therefore, it is essential to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and mild removal conditions.[4]
Experimental Protocol:
-
Dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base, typically sodium bicarbonate or triethylamine, to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(1R,2R)-2-aminocyclohexanol.
Step 2: Benzylation of the Hydroxyl Group
With the amino group protected, the hydroxyl group can be selectively benzylated. The Williamson ether synthesis is a classic and effective method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with benzyl bromide.[5][6][7]
Experimental Protocol:
-
Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Slowly add benzyl bromide (BnBr) (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to unveil the desired primary amine. This is typically achieved under acidic conditions.[4][8]
Experimental Protocol:
-
Dissolve N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
Applications in Asymmetric Synthesis and Drug Discovery
The unique stereochemical and functional group arrangement of this compound makes it a valuable tool for synthetic chemists, particularly in the realms of asymmetric catalysis and the synthesis of biologically active molecules.
Chiral Auxiliary and Ligand in Asymmetric Catalysis
While direct applications of this compound as a catalyst are not extensively reported, its structural motif is closely related to chiral 1,2-diaminocyclohexane (DACH) derivatives, which are highly effective ligands in a wide range of asymmetric transformations. Derivatives of this compound can be synthesized to act as chiral ligands for metal-catalyzed reactions, where the benzyloxy group can modulate the steric and electronic properties of the catalytic complex. For instance, perfluoroalkyl-substituted diamines derived from (1R,2R)-diaminocyclohexane have been used as ligands in copper-catalyzed cyclopropanation reactions.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
Chiral β-amino alcohols are crucial structural motifs in a vast array of pharmaceuticals, including antiviral and antibiotic agents.[9][10] this compound serves as a valuable precursor to these important compounds. The benzyl group can be selectively removed via hydrogenolysis to yield the corresponding amino alcohol, which can then be further elaborated.
A notable example of the application of a derivative of this scaffold is in the synthesis of potent CCR2 antagonists. An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for these antagonists, has been reported, highlighting the utility of this class of compounds in drug discovery.[11][12][13]
Logical Relationship of Structure to Application:
Caption: Relationship between molecular structure and applications.
Conclusion
This compound is more than just a chiral molecule; it is a versatile platform for the construction of complex, stereochemically defined architectures. Its straightforward synthesis from a readily available precursor, combined with its unique structural features, makes it an invaluable asset for researchers in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for future innovations in asymmetric synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. Chiral β-Amino Alcohol | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. ideaconnection.com [ideaconnection.com]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. | RTI [rti.org]
- 13. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
stereochemistry of (1R,2R)-2-(Benzyloxy)cyclohexanamine
An In-Depth Technical Guide to the Stereochemistry of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid stereochemical architecture, derived from the cyclohexane backbone, provides a valuable scaffold for the construction of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the stereochemical nuances of this compound, from the fundamental principles of its conformational behavior to its synthesis and application. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to provide a definitive resource on the subject.
Foundational Stereochemistry: The 1,2-Disubstituted Cyclohexane Framework
The stereochemical identity of this compound is fundamentally dictated by its 1,2-disubstituted cyclohexane core. To fully appreciate the molecule's properties, one must first understand the conformational dynamics of this ring system.
Cyclohexane eschews a planar structure, adopting a strain-free "chair" conformation as its most stable form. In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six axial hydrogens, which are perpendicular to the ring's average plane, and six equatorial hydrogens, which lie roughly within the plane.[1] Through a process known as ring flipping, one chair conformer can interconvert into another, causing all axial bonds to become equatorial and vice versa.
When two substituents are introduced on adjacent carbons (a 1,2-disubstitution pattern), stereoisomerism arises. For this compound, the (1R,2R) designation defines a trans relationship between the amine and benzyloxy groups. This means they are on opposite sides of the cyclohexane ring.
The stability of the two possible chair conformers for a trans-1,2-disubstituted cyclohexane is not equal. One conformer will have both substituents in axial positions (diaxial), while the other will have both in equatorial positions (diequatorial).[2] The diequatorial conformation is overwhelmingly more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions, which are significant destabilizing forces present in the diaxial form.[2][3]
Conformational Analysis of this compound
For this compound, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.
-
Diequatorial (e,e) Conformer: Both the -NH₂ group and the -OCH₂Ph group occupy equatorial positions. This arrangement minimizes steric strain, making it the thermodynamically preferred conformation.
-
Diaxial (a,a) Conformer: Following a ring flip, both substituents would be forced into sterically demanding axial positions. This would introduce significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring.
The energetic penalty for placing a substituent in an axial position is quantified by its "A-value." While specific A-values for the benzyloxy and amino groups can vary, it is a well-established principle that bulkier groups have a stronger preference for the equatorial position.[2] Given the size of the benzyloxy group, the equilibrium heavily favors the diequatorial conformer.
Table 1: Conformational Energy Comparison
| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |
| A | (1e, 2e) | Gauche interaction between substituents | Highly Favored |
| B | (1a, 2a) | Multiple 1,3-diaxial interactions | Highly Disfavored |
The logical relationship for predicting conformational preference is straightforward.
Caption: Conformational stability logic for substituted cyclohexanes.
Stereoselective Synthesis Pathway
The synthesis of enantiomerically pure this compound is a non-trivial task that requires precise control over stereochemistry. Asymmetric synthesis strategies are essential.[4] A common and effective approach involves the enantioselective ring-opening of an epoxide derived from cyclohexene.
Caption: Asymmetric synthesis workflow for the target molecule.
Protocol: Asymmetric Epoxide Ring-Opening
This protocol is a representative, self-validating methodology for achieving the desired stereoisomer.
-
Epoxidation: Cyclohexene is treated with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form racemic cyclohexene oxide. The reaction is monitored by TLC until the starting material is consumed.
-
Enantioselective Ring-Opening: The racemic epoxide undergoes a kinetic resolution and ring-opening reaction. Using a chiral catalyst system (e.g., a Jacobsen-type catalyst) in the presence of benzyl alcohol as the nucleophile, one enantiomer of the epoxide reacts preferentially to yield enantiomerically enriched (1R,2R)-2-(benzyloxy)cyclohexanol. The unreacted epoxide enantiomer can be separated chromatographically.
-
Functional Group Interconversion: The hydroxyl group of the resulting amino alcohol is converted into a better leaving group, typically by mesylation or tosylation.
-
Nucleophilic Substitution: The activated alcohol is then displaced with an azide source (e.g., sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration at the reaction center (C-1), yielding (1S,2R)-2-azido-1-(benzyloxy)cyclohexane.
-
Reduction: The azide is reduced to the primary amine using a standard method such as catalytic hydrogenation (H₂ over Pd/C) or treatment with lithium aluminum hydride (LiAlH₄). This final step affords the target molecule, this compound, with the desired absolute and relative stereochemistry.[5]
Spectroscopic and Crystallographic Characterization
Confirming the stereochemistry of the final product is critical. A combination of NMR spectroscopy and X-ray crystallography provides unambiguous proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans). In the case of this compound, the protons on the carbons bearing the substituents (H1 and H2) will have a large coupling constant (J-value).
-
Diaxial Protons: In the preferred diequatorial conformer, the H1 and H2 protons are both in axial positions. The dihedral angle between two adjacent axial protons is approximately 180°, which results in a large coupling constant, typically in the range of 8-12 Hz.
-
Axial-Equatorial or Diequatorial Protons: Smaller coupling constants (typically 2-5 Hz) would be expected for cis isomers, where the proton relationship would be axial-equatorial or equatorial-axial.
The observation of a large trans-diaxial coupling between H1 and H2 in the ¹H NMR spectrum is strong evidence for the trans configuration and the diequatorial conformation.[6][7]
X-Ray Crystallography
While NMR confirms the relative stereochemistry, single-crystal X-ray crystallography provides the definitive, unambiguous determination of the absolute stereochemistry.[8] By obtaining a suitable crystal of the compound (or a salt derivative), the diffraction of X-rays reveals the precise three-dimensional arrangement of atoms in space.[9][10][11] This technique allows for the direct visualization of the (1R,2R) configuration and confirms the diequatorial positioning of the bulky substituents in the solid state.
Utility in Drug Development and Asymmetric Catalysis
The value of this compound lies in its role as a chiral building block.[12][13][14][] The pharmaceutical industry increasingly focuses on single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[13]
This molecule serves as a versatile starting material for the synthesis of more complex chiral entities. The primary amine can be readily derivatized, and the benzyloxy group serves as a stable protecting group for the alcohol, which can be deprotected later in a synthetic sequence via hydrogenolysis.[16] The presence of the benzyloxy group can also contribute favorably to a molecule's pharmacokinetic properties.[17]
Caption: Role of the title compound as a versatile chiral building block.
Conclusion
The is a prime example of how fundamental principles of conformational analysis directly impact a molecule's synthesis, characterization, and utility. Its trans configuration leads to a strong preference for a diequatorial conformation, a feature that can be readily verified by NMR spectroscopy. Its synthesis in enantiomerically pure form relies on sophisticated asymmetric strategies, and its ultimate value is realized in its application as a chiral scaffold for the development of new therapeutics and catalysts. A thorough understanding of its stereochemical properties is, therefore, indispensable for any scientist working in the fields of organic synthesis and drug discovery.
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. This compound|lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Building Blocks [aspirasci.com]
- 13. Chiral Building Blocks Selection - Enamine [enamine.net]
- 14. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]
- 16. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 17. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a chiral auxiliary
An In-Depth Guide to the Application of (1R,2R)-2-(Benzyloxy)cyclohexanamine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Architectural Control of Chirality
In the realm of stereochemistry, the precise construction of enantiomerically pure molecules is a paramount challenge, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a compound is often dictated by its absolute configuration.[1] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After exerting their influence, these auxiliaries are cleaved and can often be recovered for reuse.
Among the pantheon of effective chiral auxiliaries, this compound stands out due to its unique structural features. It combines a conformationally rigid trans-1,2-disubstituted cyclohexane backbone with a sterically demanding benzyloxy group. This combination creates a well-defined and highly biased chiral environment, enabling exceptional levels of stereocontrol in a variety of fundamental carbon-carbon bond-forming reactions. This guide provides a detailed exploration of its application, from the underlying principles of stereocontrol to practical, field-tested protocols for its use in asymmetric aldol, Michael, and alkylation reactions.
Physicochemical Properties and Synthesis
This compound is a crystalline solid at room temperature. Its synthesis is accessible, often starting from the resolution of (±)-trans-2-aminocyclohexanol, followed by benzylation of the hydroxyl group.[3] This accessibility is crucial for its practical application in both academic and industrial settings.
| Property | Value |
| Chemical Formula | C₁₃H₁₉NO |
| Exact Mass | 205.15 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (1R, 2R) |
| Key Structural Features | Rigid cyclohexane ring, bulky benzyloxy group |
| Solubility | Soluble in many organic solvents, difficult to mix with water[4] |
The Principle of Stereochemical Induction
The efficacy of this compound lies in its ability to enforce a specific conformation upon attachment to a carboxylic acid derivative, typically forming an amide or an oxazolidinone. Upon deprotonation to form an enolate, the bulky benzyloxy group effectively shields one face of the planar enolate. This steric hindrance directs an incoming electrophile to approach from the opposite, less-hindered face, resulting in a highly diastereoselective transformation.
Caption: General principle of stereocontrol via facial shielding.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously.[2] When coupled with this compound, typically as part of an N-acyl oxazolidinone, this reaction proceeds with outstanding diastereoselectivity.[5][6]
The process begins with the formation of a boron enolate, usually the (Z)-enolate, using reagents like di-n-butylboron triflate (Bu₂BOTf) and a tertiary amine base. This enolate adopts a rigid, chelated Zimmerman-Traxler-like transition state upon reaction with an aldehyde. The benzyloxy group on the cyclohexyl ring dictates the facial approach of the aldehyde, leading to the preferential formation of the syn-aldol adduct.
Caption: Workflow for an auxiliary-controlled asymmetric aldol reaction.
Performance Data in Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Benzaldehyde | >99% | 80%[5] |
| 2 | Isobutyraldehyde | >99% | 71%[5] |
| 3 | Acetaldehyde | >99% | 70%[5] |
| 4 | Isovaleraldehyde | >99% | 73%[5] |
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a vital method for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[7] The use of this compound as a chiral controller allows for the highly diastereoselective synthesis of γ-functionalized carbonyl compounds.[1]
In this context, the auxiliary is typically used to form a chiral enamine or a metalloenamine from a ketone.[8] The rigid conformation and the steric bulk of the auxiliary direct the approach of the Michael acceptor to one face of the enamine, leading to a highly stereoselective 1,4-addition. This strategy is particularly effective for the addition of cyclic ketones to nitroalkenes.[8][9]
Performance Data in Asymmetric Michael Additions
| Ketone | Michael Acceptor | Diastereoselectivity (syn/anti) | Enantiomeric Excess (ee, syn) | Yield (%) |
| Cyclohexanone | β-Nitrostyrene | 9:1 | 99% | 95% |
| Cyclopentanone | β-Nitrostyrene | 8:2 | 98% | 99% |
| Cycloheptanone | (E)-Nitropent-1-ene | 9:1 | 96% | 88% |
(Data derived from studies using similar diamine-based catalyst systems that operate on the same principle of enamine-based facial shielding)[8]
Application in Asymmetric Alkylations
Asymmetric alkylation of enolates is a fundamental method for creating chiral centers α to a carbonyl group.[5][10] By attaching this compound to a carboxylic acid, a chiral imide is formed. Deprotonation with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) generates a rigid lithium enolate.[5][10] The chelated structure, combined with the steric shielding from the benzyloxy group, forces the incoming alkyl halide to approach from the opposite face, yielding the alkylated product with high diastereoselectivity.
Performance Data in Asymmetric Alkylations
| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Propionyl Imide | Benzyl bromide | >99% | 72%[5] |
| N-Propionyl Imide | Allyl iodide | >99% | 65%[5] |
| N-Butyryl Imide | Methyl iodide | >95% | ~85% |
| N-Propionyl Imide | Ethyl iodide | >95% | ~80%[10] |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary to Propionic Anhydride
This protocol describes the formation of the N-propionyl imide, a common starting material for aldol and alkylation reactions.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-propionyl amide.
Protocol 2: Diastereoselective Aldol Reaction with Benzaldehyde
This protocol details a typical asymmetric aldol reaction.[11]
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl derivative from Protocol 1 (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).
-
Enolate Formation: Cool the solution to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (1.2 eq). Stir the resulting deep red solution at 0 °C for 30-45 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add freshly distilled benzaldehyde (1.5 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the syn-aldol adduct. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to furnish the final chiral product.[5]
-
Setup: Dissolve the purified aldol adduct from Protocol 2 (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench: Quench the excess peroxide by adding aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Product Isolation: Acidify the mixture to pH ~2-3 with 1N HCl. Extract with ethyl acetate (3x) to isolate the chiral β-hydroxy acid. The combined organic layers can be dried and concentrated for purification.
-
Auxiliary Recovery: Make the aqueous layer basic (pH > 12) with NaOH and extract with DCM (3x) to recover the this compound auxiliary. The recovered auxiliary can be purified by chromatography or recrystallization.
Conclusion
This compound has proven to be a highly reliable and effective chiral auxiliary for a range of asymmetric transformations. Its rigid framework and predictable mode of stereochemical induction allow for the synthesis of complex chiral molecules with exceptional levels of stereocontrol. The straightforward attachment and cleavage protocols, coupled with the high potential for auxiliary recovery, make it a valuable and practical tool for researchers, scientists, and drug development professionals engaged in the art and science of asymmetric synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. benchchem.com [benchchem.com]
protocol for alkylation with (1R,2R)-2-(Benzyloxy)cyclohexanamine
An Application Guide to the N-Alkylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Amine Alkylation
This compound is a valuable chiral building block in modern organic synthesis.[1][2] Its rigid cyclohexane framework, coupled with the defined stereochemistry at the C1 and C2 positions, makes it an effective chiral auxiliary and a precursor for complex molecular targets.[3][4] The primary amine group serves as a versatile handle for synthetic elaboration, with N-alkylation being one of the most fundamental and critical transformations. This process, which involves the formation of a new carbon-nitrogen bond at the amine, is a cornerstone of medicinal chemistry and materials science for synthesizing secondary and tertiary amines with tailored properties.[5][6]
This application note provides a comprehensive guide to the N-alkylation of this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of the chosen strategy, explain the rationale behind key experimental parameters, and provide a robust, field-proven protocol for achieving clean, high-yielding, and stereoretentive alkylation.
Mechanistic Pathways and Strategic Selection
The N-alkylation of a primary amine can be approached through several distinct mechanistic pathways. The choice of method is dictated by factors such as the nature of the alkylating agent, desired selectivity (mono- vs. di-alkylation), and the overall sensitivity of the substrate.
-
Direct Alkylation with Alkyl Halides : This classic SN2 approach involves treating the amine with an alkyl halide in the presence of a base. While straightforward, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. Controlling the reaction stoichiometry is critical but can be challenging.
-
Catalytic Alkylation via "Borrowing Hydrogen" : A more contemporary and atom-economical strategy uses alcohols as alkylating agents in the presence of a transition metal catalyst (typically Iridium or Ruthenium).[7][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes condensation with the amine. The catalyst subsequently returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the sole byproduct.[9][10] This elegant method is environmentally benign but requires specialized catalysts.
-
Reductive Amination : This highly reliable and versatile two-stage, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is immediately reduced to the target secondary amine.[11][12] This method offers excellent control over mono-alkylation and typically proceeds under mild conditions that preserve the stereochemical integrity of the substrate.[13][14]
For the alkylation of this compound, this guide will focus on the Reductive Amination protocol. The causality for this choice is rooted in its superior control, broad substrate scope, operational simplicity, and the mild conditions which safeguard the chiral centers of the starting material.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the synthesis of N-isobutyl-(1R,2R)-2-(benzyloxy)cyclohexanamine as a representative example.
Reaction Scheme
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| This compound | C₁₃H₁₉NO | 205.30 | 5.0 | 1.0 | Solid |
| Isobutyraldehyde | C₄H₈O | 72.11 | 5.5 | 1.1 | d = 0.789 g/mL |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | - | - | Solvent |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 7.5 | 1.5 | Solid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | - | Work-up |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying Agent |
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Protocol
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 5.0 mmol).
-
Dissolve the amine in 25 mL of anhydrous methanol.
-
Add isobutyraldehyde (0.51 mL, 5.5 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the imine is typically accompanied by a slight warming or color change.
-
-
Reduction:
-
After 2 hours, cool the reaction flask in an ice-water bath to 0 °C.
-
Causality: Cooling is crucial to moderate the exothermic reaction between sodium borohydride and the protic solvent (methanol) and to ensure a controlled reduction of the imine.
-
Carefully add sodium borohydride (0.28 g, 7.5 mmol, 1.5 eq) in small portions over 15 minutes. Vigorous gas (H₂) evolution will be observed. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
-
Work-up and Purification:
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure N-alkylated amine.
-
Trustworthiness and Self-Validation: Troubleshooting and Expert Insights
A robust protocol anticipates potential pitfalls. The following provides guidance on common issues and the underlying chemical principles.
| Observation / Problem | Probable Cause | Recommended Solution & Rationale |
| Incomplete Reaction | 1. Incomplete Imine Formation: The equilibrium for imine formation may not be favorable. 2. Inactive Reductant: NaBH₄ may have degraded due to moisture. | 1. Drive Imine Formation: Add a dehydrating agent like anhydrous MgSO₄ or 3Å molecular sieves during the imine formation step. This removes the water byproduct and shifts the equilibrium forward (Le Châtelier's principle). 2. Use Fresh Reductant: Ensure the NaBH₄ is a free-flowing powder and has been stored in a desiccator. |
| Low Isolated Yield | 1. Emulsion during Work-up: The amine product can act as a surfactant, making phase separation difficult. 2. Product Loss on Silica Gel: Highly polar amines can streak or irreversibly bind to acidic silica gel. | 1. Break Emulsion: Add more brine during the wash step to increase the ionic strength of the aqueous phase, which helps force the organic product out of solution. 2. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with the eluent system containing 1% triethylamine. This neutralizes acidic sites, preventing product loss and improving chromatographic performance. |
| Presence of a Diol Side-Product | Reduction of the Aldehyde: If NaBH₄ is added too quickly or before sufficient imine has formed, it can reduce the starting aldehyde to its corresponding alcohol (isobutanol). | Ensure Imine Formation Time: Do not shorten the 2-hour stirring time before cooling and adding the reductant. This ensures the concentration of free aldehyde is minimized. The imine is generally reduced faster than the aldehyde under these conditions. |
Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative to NaBH₄ and is often used in dichloromethane instead of methanol. It is less likely to reduce the starting aldehyde and does not require a separate imine formation step; all reagents can be mixed at once. However, NaBH₄ is less expensive and highly effective when the protocol is followed carefully, making it an excellent choice for this transformation.
References
- 1. lookchem.com [lookchem.com]
- 2. (1R,2R)-trans2-ベンジルオキシシクロヘキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. myuchem.com [myuchem.com]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (1R,2R)-2-(Benzyloxy)cyclohexanamine in Diastereoselective Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of (1R,2R)-2-(Benzyloxy)cyclohexanamine
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These molecular scaffolds are temporarily incorporated into a substrate to direct a chemical transformation, leading to the preferential formation of one stereoisomer over another.[1] The effectiveness of a chiral auxiliary is dictated by its structural rigidity, steric profile, and the ease with which it can be attached and subsequently removed.
This compound is a chiral auxiliary derived from the versatile trans-1,2-diaminocyclohexane backbone, a scaffold renowned for its utility in asymmetric synthesis and catalysis.[2][3][4] The defining features of this auxiliary are:
-
A Rigid Cyclohexane Ring: The chair conformation of the cyclohexane ring minimizes conformational flexibility, creating a predictable and well-defined steric environment.
-
Defined C₂-Symmetry Precursor: Arising from the C₂-symmetric diaminocyclohexane, it provides a clear and predictable stereochemical platform.[5]
-
Bulky Benzyloxy Group: The large benzyloxy group, positioned trans to the amine, acts as a powerful stereodirecting element, effectively shielding one face of a reactive intermediate derived from the auxiliary.
-
Recoverability: Like many effective auxiliaries, it can typically be recovered for reuse, enhancing the economic and environmental efficiency of a synthetic route.
These characteristics make this compound a compelling choice for controlling stereochemistry in carbon-carbon bond-forming reactions, particularly in the synthesis of chiral amines and amino acids.
Core Application: Diastereoselective Addition to Chiral Imines
A primary application of chiral amines like this compound is to serve as a control element in the synthesis of other chiral amines. This is commonly achieved by forming a chiral imine, which then undergoes a diastereoselective nucleophilic addition. The inherent chirality of the auxiliary directs the incoming nucleophile to one face of the imine C=N bond.
Mechanism of Stereocontrol
The stereochemical outcome of the nucleophilic addition is governed by a transition state model that minimizes steric interactions.
-
Imine Formation: The chiral amine is condensed with an aldehyde (e.g., an aromatic or aliphatic aldehyde) to form a chiral E-imine.
-
Chelated Transition State: In the presence of certain organometallic nucleophiles (like organomagnesium or organozinc reagents), the metal can coordinate to both the imine nitrogen and the oxygen of the benzyloxy group. This chelation locks the conformation of the molecule.
-
Facial Shielding: The bulky benzyl group and the cyclohexane ring effectively block the Re face of the imine.
-
Nucleophilic Attack: Consequently, the nucleophile is directed to attack the less hindered Si face of the imine, leading to the preferential formation of one diastereomer.[6]
The degree of diastereoselectivity can be influenced by the nature of the nucleophile, the solvent, and the temperature, with lower temperatures generally favoring higher selectivity.[6]
Caption: Proposed chelated model for diastereoselective nucleophilic addition.
Experimental Protocols
Protocol 1: Formation of Chiral Imine Intermediate
This protocol describes the general formation of a chiral imine from this compound and a representative aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask dried under flame and cooled under an inert atmosphere (Argon), add this compound (1.0 eq) and anhydrous toluene (approx. 0.2 M).
-
Add the aldehyde (1.05 eq) to the solution at room temperature.
-
Add anhydrous MgSO₄ (approx. 2-3 g per 10 mmol of amine) to the flask to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the aldehyde and amine signals and the appearance of the imine signal.
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Rinse the filter cake with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine.
-
Causality Note: The imine is often used immediately in the next step without further purification as imines can be sensitive to hydrolysis. Anhydrous conditions are critical to drive the equilibrium towards imine formation.
-
Protocol 2: Diastereoselective Grignard Addition to Chiral Imine
This protocol details the addition of a Grignard reagent to the chiral imine to form a new stereocenter.
Materials:
-
Crude chiral imine from Protocol 1 (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Low temperature is crucial for maximizing diastereoselectivity by reducing the thermal energy of the system, which amplifies the energetic differences between the diastereomeric transition states.
-
-
Slowly add the Grignard reagent (1.5 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.
-
Once the starting imine is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).
-
Purify the product by silica gel column chromatography.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This step removes the auxiliary to yield the final chiral amine product and allows for the recovery of the valuable auxiliary.
Materials:
-
Diastereomerically enriched amine product from Protocol 2
-
Palladium on Carbon (10% Pd/C, 10 mol%)
-
Ammonium formate (5-10 eq) or Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Celite
Procedure (Catalytic Transfer Hydrogenolysis):
-
Dissolve the purified amine adduct in methanol (approx. 0.1 M).
-
Add ammonium formate (5-10 eq) followed by 10% Pd/C (10 mol%).
-
Causality Note: Catalytic hydrogenolysis is a mild and effective method for cleaving benzyl ethers and N-benzyl groups. Ammonium formate serves as a convenient in situ source of hydrogen.[6]
-
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue contains the desired primary amine and the recovered chiral auxiliary (as trans-2-aminocyclohexanol, after hydrogenolysis of the benzyloxy group). These can be separated by column chromatography or acid-base extraction.
Quantitative Data Summary
The effectiveness of a chiral auxiliary is measured by the yield and diastereoselectivity of the reaction. The table below presents representative data for diastereoselective additions to imines derived from chiral amines, illustrating the high levels of stereocontrol that can be achieved.
| Entry | Aldehyde Substrate | Nucleophile (R-M) | d.r. (Major:Minor) | Yield (%) |
| 1 | Benzaldehyde | Allyl-BBN | >98:2 | ~85 |
| 2 | Pyridine-2-carboxaldehyde | Allyl-ZnBr | 85:15 | ~70 |
| 3 | 2-Methylpropanal | Diallylcuprate | >98:2 | ~90 |
| 4 | Benzaldehyde | Phenylmagnesium bromide | 95:5 | ~80 |
| Note: Data is representative of results achieved with similar C₂-symmetric chiral amine auxiliaries in the literature.[6] Actual results may vary based on specific substrates and conditions. |
Workflow and Logical Relationships
The overall synthetic strategy follows a logical progression from readily available starting materials to the final, enantiomerically enriched product.
Caption: Overall workflow for asymmetric amine synthesis.
Conclusion
This compound stands as a highly effective chiral auxiliary for diastereoselective synthesis. Its rigid, well-defined structure provides a powerful platform for controlling the formation of new stereocenters, particularly in the synthesis of valuable chiral amines. The protocols outlined herein provide a robust framework for researchers to employ this auxiliary in their synthetic campaigns, enabling the efficient and predictable construction of complex chiral molecules. The high diastereoselectivities achievable, coupled with the ability to recover the auxiliary, underscore its value in modern organic and medicinal chemistry.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myuchem.com [myuchem.com]
- 6. scilit.com [scilit.com]
Application Notes & Protocols for the Large-Scale Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine and its derivatives. These chiral compounds are invaluable building blocks in modern organic synthesis, serving as critical intermediates for pharmaceuticals and as ligands in asymmetric catalysis.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and safety considerations essential for scaling up production from the laboratory bench to industrial manufacturing. The protocols described herein are designed to be robust, reproducible, and self-validating through integrated analytical checkpoints.
Strategic Overview: The Importance of Stereocontrol
This compound is a chiral 1,2-amino alcohol derivative where the stereochemistry of the amine and benzyloxy groups is critical to its function. The trans-configuration of these groups on the cyclohexane ring creates a well-defined three-dimensional structure that is exploited in asymmetric synthesis to induce high levels of enantioselectivity.[3][4] The primary challenge in any large-scale synthesis is the efficient and high-fidelity establishment of these two contiguous stereocenters.
The most industrially viable approach begins with a commercially available, enantiomerically pure starting material, thereby circumventing the need for challenging and often costly chiral resolution or asymmetric synthesis steps late in the sequence. A preferred and scalable route starts from (1R,2R)-(-)-2-aminocyclohexanol.[5] This strategy focuses on the selective protection of the amine, followed by O-alkylation to introduce the benzyl group, and concluding with deprotection.
Caption: General Synthetic Workflow from (1R,2R)-(-)-2-Aminocyclohexanol.
Detailed Synthesis Protocol: A Scalable Pathway
This protocol is optimized for a multi-kilogram scale, emphasizing reagent selection for cost-effectiveness, operational safety, and ease of handling.
Step 1: Selective N-Protection of (1R,2R)-(-)-2-Aminocyclohexanol
Causality: The nucleophilicity of the primary amine must be masked to prevent competing N-benzylation in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for large-scale work due to the mild, non-metallic conditions required for its removal and the crystalline nature of the protected intermediate, which facilitates purification.
Protocol:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge (1R,2R)-(-)-2-aminocyclohexanol (1.0 equiv.) and an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 L/kg).
-
Cool the stirred solution to 0-5 °C using an appropriate cooling bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv.) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is mildly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. If necessary, the resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-Boc-(1R,2R)-2-aminocyclohexanol as a white crystalline solid.
| Reagent/Parameter | Quantity/Value | Rationale |
| (1R,2R)-(-)-2-Aminocyclohexanol | 1.0 equiv. | Chiral starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 equiv. | Efficient Boc-protecting agent |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, easily removed |
| Temperature | 0-10 °C (addition) | Controls exothermicity |
| Reaction Time | 12-16 hours | Ensures complete conversion |
| Expected Yield | >95% | High-yielding transformation |
Step 2: O-Benzylation via Williamson Ether Synthesis
Causality: This is the key bond-forming step. A strong base is required to deprotonate the secondary alcohol, forming a nucleophilic alkoxide. Sodium hydride (NaH) is highly effective and cost-efficient for large-scale operations, though it requires careful handling. Benzyl bromide is chosen as the electrophile for its high reactivity.[6] The reaction is conducted in an anhydrous aprotic solvent to prevent quenching the base.
Caption: Mechanism of the O-Benzylation Reaction.
Protocol:
-
To a dry reactor under an inert atmosphere (N₂ or Ar), charge a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equiv.).
-
Add anhydrous THF (5-10 L/kg of the starting alcohol) and cool the suspension to 0-5 °C.
-
Slowly add a solution of N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv.) in anhydrous THF. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and monitor the off-gas. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1 equiv.) dropwise, again maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0-5 °C.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected product.
Step 3: Deprotection to Yield the Final Amine
Causality: The final step involves the removal of the Boc group to liberate the primary amine. This is reliably achieved under acidic conditions. Trifluoroacetic acid (TFA) is effective, but for large-scale operations, using a solution of hydrogen chloride (HCl) in a solvent like isopropanol or dioxane is often preferred for reasons of cost and ease of handling the final hydrochloride salt.[5]
Protocol:
-
Dissolve the crude protected product from the previous step (1.0 equiv.) in a minimal amount of a suitable solvent like isopropanol or 1,4-dioxane.
-
Cool the solution to 0-5 °C.
-
Slowly add a 4M solution of HCl in dioxane (or a similar concentration in another alcohol) (3-5 equiv.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by LC-MS. The product may precipitate as its hydrochloride salt.
-
Once the reaction is complete, the product can be isolated. To obtain the free base, perform a basic work-up: dilute with water, cool in an ice bath, and adjust the pH to >12 with aqueous NaOH (e.g., 50% w/w).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or crystallization to afford the final product, this compound.
Analytical Characterization & Quality Control
Rigorous analytical testing is crucial at each stage to ensure the quality and stereochemical integrity of the product.
| Property | Specification | Method |
| Appearance | Colorless to pale yellow oil/solid | Visual Inspection |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol [7][8] | Mass Spectrometry |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, IR |
| Purity | ≥98%[8] | GC or HPLC |
| Optical Purity (ee) | ≥98%[8] | Chiral HPLC |
| Storage Temperature | 2-8°C[8] | - |
Safety & Handling
Large-scale chemical synthesis requires stringent safety protocols.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It must be handled under an inert atmosphere by trained personnel. The quenching process is highly exothermic and evolves hydrogen gas, requiring careful temperature control and adequate ventilation.
-
Benzyl Bromide: A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Flammable solvents like THF and ethyl acetate should be used in areas with no ignition sources and with proper grounding of equipment.
-
Corrosive Reagents: Strong acids (HCl, TFA) and bases (NaOH) must be handled with extreme care to avoid chemical burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for producing high-purity this compound. By starting with an enantiopure precursor and utilizing well-established, industrially compatible reactions, this protocol ensures stereochemical fidelity while addressing the practical challenges of large-scale manufacturing. The emphasis on in-process controls and detailed procedural causality allows researchers and process chemists to implement and adapt this synthesis with confidence.
References
- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. (1R,2R)-trans2-ベンジルオキシシクロヘキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Removal of the Benzyloxycarbonyl (Cbz) Protecting Group from Cyclohexanamine
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, its utility is rooted in its stability across a wide range of chemical conditions and the variety of methods available for its removal, which allows for orthogonal deprotection strategies.[1][2]
This guide provides a comprehensive overview of the principal methodologies for the cleavage of the Cbz group from a cyclohexanamine scaffold, a common structural motif in medicinal chemistry. The choice of the deprotection strategy is critical and is dictated by the overall molecular architecture, the presence of other functional groups, and the desired reaction scale.[1] We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic challenges.
Comparative Overview of Deprotection Methodologies
The primary methods for the removal of the Cbz group from cyclohexanamine can be broadly categorized into catalytic hydrogenolysis and acid-mediated cleavage.[1][3] Each approach presents a unique set of advantages and limitations.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][4] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides); safety concerns with H₂ gas.[1][5] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[1][5] | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions; often milder and more selective.[1][6] | May require removal of the hydrogen donor and its byproducts.[6] |
| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA, TMSI | Effective for substrates incompatible with hydrogenation; metal-free.[1][7][8] | Harsh conditions can affect acid-labile groups; potential for side reactions like acylation or the formation of genotoxic byproducts.[9][10] |
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most frequently employed method for Cbz group removal due to its mild conditions and clean reaction profile.[3][7] The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[1]
Mechanism of Catalytic Hydrogenolysis
The deprotection proceeds via hydrogenolysis, where the Cbz group is cleaved by the action of hydrogen on a palladium catalyst surface.[4] This process initially forms an unstable carbamic acid, which readily decarboxylates to yield the free amine, toluene, and carbon dioxide.[5]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
Materials:
-
N-Cbz-cyclohexanamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the N-Cbz-cyclohexanamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol%.[1]
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[1]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric, especially when dry and exposed to air. It is good practice to keep the filter cake wet with solvent and quench it with water after filtration.[9]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanamine. The product is often pure enough for subsequent steps, but can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas, especially for larger-scale reactions.[1] A variety of hydrogen donors can be used.[1]
Materials:
-
N-Cbz-cyclohexanamine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-Cbz-cyclohexanamine (1.0 equivalent) in methanol or ethanol.[1]
-
Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
An aqueous work-up may be necessary to remove residual ammonium formate salts. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the desired amine.
Acid-Mediated Cleavage: An Orthogonal Approach
Acidic cleavage provides a valuable alternative for substrates that are incompatible with hydrogenation, for instance, those containing reducible functional groups like alkenes or alkynes.[1][3]
Mechanism of Acidic Cleavage
Under strong acidic conditions, the carbamate oxygen is protonated, which facilitates the cleavage of the benzyl C-O bond, often through an SN1 or SN2-type mechanism, to release the unstable carbamic acid, which then decarboxylates.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[1]
Materials:
-
N-Cbz-cyclohexanamine
-
33% solution of Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).
-
Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the deprotected cyclohexanaminium hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide.
-
Dry the resulting white solid under vacuum to obtain the crude product. The amine can be liberated from its salt by neutralization with a base.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Hydrogenolysis | Poor catalyst activity or poisoning.[5] | Use a fresh batch of catalyst. If sulfur-containing compounds are present, consider alternative deprotection methods.[5][11] |
| Poor substrate solubility.[5] | Experiment with different solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, AcOH).[12] | |
| Product amine coordinating to and deactivating the catalyst. | Perform the reaction in an acidic solvent like acetic acid to protonate the amine.[4][12] | |
| Undesired Reduction of Other Functional Groups | Standard catalytic hydrogenation is not selective. | Use catalytic transfer hydrogenation, which is often milder and can offer better chemoselectivity.[4][6] |
| Acylation during Acidic Cleavage | The liberated amine reacts with the acidic solvent (e.g., acetic acid).[10] | Use a non-acylating strong acid like TFA or HCl in a non-reactive solvent.[8][13] |
| Formation of Genotoxic Byproducts | Use of reagents like TMSI can form highly reactive byproducts.[9] | Opt for safer deprotection methods such as catalytic hydrogenation or milder acidic conditions (e.g., AlCl₃/HFIP).[9] |
Conclusion
The removal of the Cbz protecting group from cyclohexanamine is a fundamental and frequently encountered transformation in synthetic organic chemistry. The choice between catalytic hydrogenolysis and acidic cleavage is dictated by the specific requirements of the synthetic route, particularly the presence of other functional groups within the molecule. Catalytic hydrogenolysis, especially transfer hydrogenation, offers a mild, efficient, and safe method for many substrates.[1] Acidic cleavage provides a robust and orthogonal alternative for molecules that are incompatible with reductive conditions.[1] By understanding the mechanisms and carefully selecting the reaction conditions, researchers can achieve successful and high-yielding deprotection of Cbz-protected cyclohexanamine, paving the way for the synthesis of complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 13. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for the synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable chiral building block. This compound is a derivative of trans-1,2-diaminocyclohexane, a scaffold widely recognized for its role in creating effective chiral ligands for asymmetric catalysis.[1][2] This resource provides practical, field-tested advice in a direct question-and-answer format to help you navigate the intricacies of this synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure this compound?
There are two predominant strategies for achieving the enantiomerically pure target molecule:
-
Asymmetric Synthesis from a Chiral Precursor: This approach builds the desired stereochemistry from the start. A common method involves the nucleophilic ring-opening of cyclohexene oxide with an amine, which establishes the trans relationship between the oxygen and nitrogen substituents.[3] Subsequent steps then introduce the benzyl group. Alternatively, one can start with commercially available, enantiopure (1R,2R)-(-)-2-aminocyclohexanol.[4]
-
Resolution of a Racemic Mixture: This strategy involves synthesizing the racemic (±)-trans-2-(Benzyloxy)cyclohexanamine and then separating the enantiomers. This is often achieved through diastereomeric salt formation using a chiral acid, followed by fractional crystallization. A key advantage is that the resolving agent can often be recovered and reused, making this route economically viable for larger scales.[4]
Q2: How is the crucial trans stereochemistry between the amine and benzyloxy groups established and confirmed?
The trans configuration is typically a direct consequence of the reaction mechanism used to install the two functional groups. The most common method, the ring-opening of an epoxide like cyclohexene oxide with an amine, proceeds via an SN2 mechanism. The nucleophilic amine attacks one of the epoxide carbons, forcing the ring to open and resulting in an inversion of configuration at that center. This leads to a trans arrangement of the attacking nucleophile (amine) and the remaining hydroxyl group.[3]
Confirmation of the trans stereochemistry is typically achieved using ¹H NMR spectroscopy by analyzing the coupling constants of the protons at C1 and C2. In a cyclohexane chair conformation, a trans-diaxial relationship between these protons results in a large coupling constant (J ≈ 8-12 Hz), which is a clear diagnostic indicator.
Q3: What are the essential quality control (QC) checkpoints during the synthesis?
To ensure a successful synthesis with high purity and yield, several QC checkpoints are recommended:
-
Reaction Monitoring (TLC/LC-MS): At each step, monitor the consumption of starting material and the formation of the product to determine the reaction endpoint. This prevents the formation of byproducts from over-reaction and ensures complete conversion.[5]
-
Structural Confirmation (NMR/FTIR): After each key transformation and isolation, confirm the structure of the intermediate using ¹H and ¹³C NMR. FTIR can be used to verify the presence or absence of key functional groups (e.g., disappearance of a hydroxyl peak after benzylation).
-
Enantiomeric Excess Determination (Chiral HPLC): This is the most critical QC step for the final product. A validated chiral HPLC method is required to determine the enantiomeric excess (ee), ensuring the product meets the required stereochemical purity.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low Overall Yield
Issue: The yield of the final this compound is significantly lower than anticipated.
Causality Analysis: Low yield is often a multi-factorial problem stemming from incomplete reactions, side-product formation, or physical loss of material during workup and purification. The following table outlines potential causes and validated solutions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete O-Benzylation | 1. Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the hydroxyl group. 2. Use a slight excess (1.1-1.2 eq.) of benzyl bromide. 3. Consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) if using a biphasic system. | The hydroxyl group must be converted to the more nucleophilic alkoxide to efficiently react with benzyl bromide. Incomplete deprotonation leads to unreacted starting material. TBAI facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs. |
| Amine Protection/Deprotection Issues | 1. If protecting the amine (e.g., as a Boc-carbamate), ensure complete protection before O-benzylation to prevent N-benzylation. 2. Use mild deprotection conditions (e.g., TFA in DCM for Boc) to avoid cleaving the benzyl ether. | Benzyl bromide can react with both the amine and the alcohol. Protecting the more nucleophilic amine directs the reaction to the hydroxyl group.[4] The benzyl ether is generally stable but can be cleaved under harsh acidic or reductive conditions. |
| Product Loss During Aqueous Workup | 1. Ensure the aqueous layer is at the correct pH before extraction. The free amine is soluble in organic solvents, while its protonated salt is water-soluble. 2. Perform multiple extractions (e.g., 3x with an appropriate organic solvent) to maximize recovery. | Partition coefficients are highly pH-dependent for amines. To extract the free amine product, the aqueous layer should be made basic (pH > 10) to deprotonate the ammonium salt. |
| Inefficient Purification | 1. For column chromatography, perform a gradient elution to effectively separate the product from nonpolar impurities and polar starting materials. 2. For recrystallization, perform a thorough solvent screen to find a system that provides good recovery and high purity. | A poorly chosen solvent system can lead to co-crystallization of impurities or significant loss of product in the mother liquor. |
Problem 2: Poor Enantiomeric Excess (ee)
Issue: Chiral HPLC analysis of the final product shows a low ee value or the presence of the undesired (1S,2S) enantiomer.
Causality Analysis: Poor enantioselectivity points to issues with the resolution step or racemization under certain reaction conditions.
-
Cause 1: Inefficient Diastereomeric Salt Resolution
-
Solution: The success of classical resolution depends heavily on the differential solubility of the two diastereomeric salts. Re-evaluate the choice of resolving agent (e.g., L- or D-tartaric acid, mandelic acid). Systematically screen different solvents and temperatures for the crystallization process. Seeding the solution with a pure crystal of the desired diastereomeric salt can often improve the outcome.[4]
-
-
Cause 2: Racemization
-
Solution: While the stereocenters in this molecule are generally robust, exposure to harsh conditions should be avoided. Ensure that no steps are performed under unnecessarily high temperatures or extreme pH for prolonged periods, which could potentially lead to side reactions that compromise stereochemical integrity.
-
-
Cause 3: Low Enantiopurity of Chiral Starting Material
-
Solution: If using an asymmetric synthesis route, the enantiopurity of the final product can never exceed that of the starting material. Always verify the ee of the chiral precursor (e.g., (1R,2R)-2-aminocyclohexanol) by chiral HPLC before beginning the synthesis.
-
Section 3: Key Experimental Protocols
Protocol 1: O-Benzylation of N-Boc-(1R,2R)-2-aminocyclohexanol
This protocol describes the critical step of introducing the benzyl ether, assuming an N-protected chiral amino alcohol as the starting material.
Materials:
-
N-Boc-(1R,2R)-2-aminocyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 eq.). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Benzylation: Cool the suspension back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine, which can be purified by column chromatography.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This is a representative method. The exact column and conditions may require optimization.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting point is 95:5 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the racemic compound to identify the retention times of both the (1R,2R) and (1S,2S) enantiomers.
-
Prepare a dilute solution of the synthesized sample in the mobile phase.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R,R) - Area(S,S)| / |Area(R,R) + Area(S,S)|] * 100.
-
Section 4: Visualized Workflows and Mechanisms
Visual aids can clarify complex synthetic strategies and reaction mechanisms.
Caption: High-level overview of the two primary synthetic routes.
Caption: Mechanism showing the origin of trans stereochemistry.
References
Technical Support Center: Alkylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for the alkylation of (1R,2R)-2-(Benzyloxy)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Mono-Alkylated Product and a Mixture of Byproducts
Question: I am attempting a mono-N-alkylation of this compound with an alkyl halide, but I am observing a low yield of my desired secondary amine. My crude reaction mixture shows multiple spots on TLC/peaks in LC-MS, including unreacted starting material and what I suspect is a di-alkylated product. What is happening and how can I improve the selectivity for mono-alkylation?
Answer: This is a classic challenge in amine alkylation known as over-alkylation . The root cause is that the product of the initial alkylation, the secondary amine, is often more nucleophilic than the starting primary amine.[1][2] This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent.[1] This leads to a "runaway" reaction, producing a mixture of the starting primary amine, the desired secondary amine, the undesired tertiary amine, and potentially even a quaternary ammonium salt.[2][3]
Troubleshooting Strategies:
-
Stoichiometric Control: The simplest approach is to use a large excess of the starting amine, this compound, relative to the alkylating agent.[1] By making the primary amine the most abundant nucleophile in the reaction, you statistically favor its reaction over the product secondary amine. A starting point is to use 2 to 5 equivalents of the amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump, can help maintain a low concentration of the electrophile. This minimizes the chance of the newly formed secondary amine reacting further.
-
Choice of Base and Solvent: The selection of base and solvent is critical. A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is often preferred over less hindered bases like triethylamine, as it is less likely to compete in the alkylation reaction. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for these SN2 reactions.[4]
-
Alternative Synthetic Routes: If the above strategies do not provide the desired selectivity, consider an alternative approach that inherently avoids over-alkylation. Reductive amination is a highly effective method for the synthesis of secondary amines.[2][5] This two-step, often one-pot, procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6] This method offers excellent control and avoids the issue of the product being more reactive than the starting material.
Issue 2: Formation of an Elimination Product
Question: I am performing an N-alkylation using a secondary or tertiary alkyl halide and, in addition to my desired product, I am observing a significant amount of an alkene byproduct. What is causing this and how can I suppress it?
Answer: The formation of an alkene indicates that an elimination reaction (E2) is competing with the desired nucleophilic substitution (SN2). The amine can act as both a nucleophile (attacking the carbon of the alkyl halide) and a base (abstracting a proton from a carbon adjacent to the halide). This is particularly problematic with sterically hindered alkyl halides (secondary and tertiary) and when using stronger bases or higher temperatures.
Troubleshooting Strategies:
-
Alkyl Halide Structure: Whenever possible, use primary alkyl halides as they are much less prone to elimination reactions. If a secondary alkyl halide is necessary, consider using a better leaving group (e.g., iodide or triflate) which can sometimes favor substitution over elimination.
-
Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. While the amine itself can act as the base, the addition of an external, weaker base can sometimes help. However, strong, bulky bases like potassium tert-butoxide will strongly favor elimination.
-
Consider Reductive Amination: As mentioned previously, reductive amination is an excellent alternative. By reacting your primary amine with the corresponding ketone, you can form the desired secondary amine without the risk of elimination side reactions associated with alkyl halides.
Issue 3: No Reaction or Very Slow Conversion
Question: My N-alkylation reaction is not proceeding to completion, even after extended reaction times. I have confirmed the quality of my starting materials. What factors could be hindering the reaction?
Answer: A stalled or sluggish N-alkylation can be attributed to several factors, often related to the reactivity of the electrophile or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction. For unreactive alkylating agents, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[7]
-
Base Strength and Solubility: The base plays a crucial role in neutralizing the acid formed during the reaction.[4] If the reaction stalls, the base may be too weak or poorly soluble in the reaction medium.[7] While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more soluble and often more effective.[8] For particularly challenging alkylations, a stronger base like sodium hydride (NaH) may be required, although care must be taken to avoid elimination side reactions.[4]
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally best for SN2 reactions as they solvate the cation of the base while leaving the anion more reactive.[4]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] If your reaction is slow at room temperature, gradually increasing the heat can be beneficial. However, monitor for the formation of side products, as higher temperatures can also promote elimination or decomposition.
Experimental Protocols
Protocol 1: Mono-N-Alkylation with Stoichiometric Control
This protocol is a general starting point for the mono-N-alkylation of this compound using an excess of the amine.
-
To a stirred solution of this compound (3.0 equivalents) in acetonitrile (MeCN, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 equivalents).
-
The alkyl halide (1.0 equivalent) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until the alkyl halide is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.
Protocol 2: Reductive Amination
This protocol provides a robust alternative for synthesizing the N-alkylated product, particularly for challenging substrates.
-
To a solution of this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1-2 drops) as a catalyst.
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise to the reaction mixture.[6]
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Data Summary
| Side Reaction | Primary Cause | Key Mitigation Strategies |
| Over-alkylation | Product amine is more nucleophilic than the starting amine.[1] | - Use a large excess of the starting amine.[1]- Slow addition of the alkylating agent.- Switch to reductive amination.[2] |
| Elimination (E2) | Amine acts as a base, especially with hindered alkyl halides. | - Use primary alkyl halides.- Lower the reaction temperature.- Use a non-nucleophilic, hindered base. |
| No/Slow Reaction | - Poor leaving group on the electrophile.- Insufficiently active base/conditions. | - Use alkyl iodide or add catalytic NaI/KI.[7]- Use a stronger/more soluble base (e.g., Cs₂CO₃).[8]- Increase reaction temperature.[4] |
Visual Guides
Diagram 1: Troubleshooting Workflow for N-Alkylation Issues
Caption: A decision tree for troubleshooting common N-alkylation side reactions.
Diagram 2: Competing Reaction Pathways
Caption: SN2 vs. E2 and over-alkylation pathways in amine alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Stereoselectivity with (1R,2R)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for (1R,2R)-2-(Benzyloxy)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective transformations using this versatile chiral auxiliary. We will delve into the mechanistic principles, provide actionable troubleshooting protocols, and answer frequently asked questions to ensure you achieve the highest possible stereocontrol in your experiments.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the application of this compound in asymmetric synthesis.
Q1: My enantiomeric excess (% ee) or diastereomeric excess (% de) is consistently lower than reported values. What are the primary causes and how can I improve it?
Low stereoselectivity is a common hurdle that can often be traced back to a few critical experimental parameters. The underlying principle of this auxiliary is to create a sterically defined environment that favors one reaction pathway over another.[1] Any factor that disrupts this environment can compromise the outcome.
Root Cause Analysis and Optimization Strategy:
-
Purity of the Chiral Auxiliary: The enantiomeric and chemical purity of this compound is paramount.[2] A seemingly minor contamination with the (1S,2S)-enantiomer will directly reduce the % ee of your final product.
-
Verification Protocol: Always verify the enantiomeric purity of a new batch of the auxiliary via chiral HPLC or by preparing a Mosher's ester derivative for ¹H or ¹⁹F NMR analysis. Commercial sources should provide a certificate of analysis specifying an enantiomeric excess of ≥98%.
-
Purification: If purity is suspect, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can often upgrade the material.
-
-
Reaction Conditions: Temperature and solvent play a crucial role in the rigidity of the transition state, which is the cornerstone of stereodifferentiation.
-
Temperature Control: Lower temperatures generally lead to more organized transition states and, consequently, higher stereoselectivity.[2][3] If you are running the reaction at -20 °C, consider lowering it to -78 °C (dry ice/acetone bath) or even -100 °C (liquid N₂/pentane bath). Ensure the internal reaction temperature is monitored, not just the bath temperature.
-
Solvent Choice: The solvent can significantly influence the aggregation state and conformation of the reactive species. Non-coordinating solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often preferred as they are less likely to interfere with the formation of the ordered chiral complex.[2]
-
-
Reagent Stoichiometry and Quality:
-
Anhydrous Conditions: Many reactions involving chiral auxiliaries, especially those forming enolates with organometallic bases (e.g., LDA, LiHMDS), are extremely sensitive to moisture.[2] Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried.
-
Base and Electrophile Quality: Use freshly titrated organometallic bases and high-purity electrophiles. The presence of impurities can lead to non-selective side reactions.
-
Data-Driven Optimization:
The following table summarizes key parameters to investigate when troubleshooting low stereoselectivity.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Temperature | Transition state is not sufficiently ordered. | Decrease temperature incrementally (e.g., from -20 °C to -78 °C). | Higher diastereomeric and enantiomeric excess. |
| Solvent | Solvent is coordinating or allows for aggregation. | Screen non-coordinating solvents (Toluene, DCM, THF). | Improved solubility and selectivity. |
| Auxiliary Purity | Contamination with the opposite enantiomer. | Verify ee by chiral HPLC; recrystallize if necessary. | % ee of product will not exceed the % ee of the auxiliary. |
| Water Content | Quenching of reactive species; disruption of chelation. | Use oven-dried glassware and anhydrous solvents. | Increased yield and reproducibility. |
| Base Stoichiometry | Incomplete deprotonation or excess base side reactions. | Titrate organometallic bases prior to use. | Cleaner reaction profile and improved selectivity. |
Q2: I'm struggling with the cleavage and removal of the this compound auxiliary after my reaction. What are the most effective and reliable methods?
Efficient removal of the chiral auxiliary without racemizing the newly created stereocenter is a critical final step.[1][] The primary methods for cleaving the amide bond formed with this auxiliary are hydrolysis or hydrogenolysis.
Recommended Cleavage Protocols:
-
Reductive Cleavage (Hydrogenolysis): This is often the cleanest method for removing the auxiliary, as the benzyloxy group can be cleaved simultaneously if desired.
-
Mechanism: The benzyl group of the benzyloxy moiety is susceptible to cleavage by catalytic hydrogenation, which can destabilize the auxiliary and facilitate its removal, or the entire auxiliary can be removed under more forcing conditions. A more direct approach is often required for the amide bond itself.
-
Protocol for Benzyl Group Removal:
-
Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethyl Acetate).
-
Add 10 mol% of Palladium on Carbon (Pd/C, 10% w/w).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small scale).
-
Stir vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. This will yield the de-benzylated product, which may still contain the cyclohexylamino portion.
-
-
-
Hydrolytic Cleavage (Acidic or Basic): This method directly targets the amide bond.
-
Acidic Hydrolysis:
-
Dissolve the substrate in a mixture of THF and water.
-
Add a strong acid such as 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) for 12-48 hours.
-
After cooling, neutralize the mixture and extract the desired product. The protonated auxiliary will remain in the aqueous layer.
-
-
Basic Hydrolysis:
-
Dissolve the substrate in a protic solvent like ethanol or methanol.
-
Add an aqueous solution of a strong base, such as 6M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH).
-
Heat to reflux and monitor the reaction.
-
Upon completion, perform an aqueous workup to separate the product from the auxiliary.
-
-
Workflow for Auxiliary Removal and Product Isolation
References
Technical Support Center: (1R,2R)-2-(Benzyloxy)cyclohexanamine
Introduction: (1R,2R)-2-(Benzyloxy)cyclohexanamine is a valuable chiral amine and building block in modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is critical.[1] Its structure, containing a primary amine and a benzyl ether, imparts a unique chemical profile. However, these same functional groups also represent potential liabilities if the material is not stored and handled with the requisite care. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this crucial reagent. We will address common questions, troubleshoot potential issues, and provide validated protocols for handling and quality assessment.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the definitive long-term storage conditions for solid this compound?
A1: The optimal storage conditions are critical for maintaining the compound's purity and reactivity. Based on supplier safety data sheets and the compound's chemical nature, the recommended conditions are refrigeration at 2-8°C .[2] It is imperative to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to mitigate degradation. The compound is specified as "Air Sensitive," making the exclusion of oxygen paramount.[2] While not explicitly noted as light-sensitive, standard laboratory practice for complex organic molecules dictates storage in amber vials or in the dark to prevent potential photochemical reactions.
Q2: The documentation lists the compound as "Air Sensitive." What is the chemical basis for this, and what are the signs of degradation?
A2: The "Air Sensitive" classification is primarily due to the presence of the primary amine group and the benzylic ether linkage.[2]
-
Amine Oxidation: Primary amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a complex mixture of products, including imines, nitroso compounds, and colored polymeric materials. This is often the primary cause of discoloration (e.g., yellowing or browning) in the solid material.
-
Benzylic Oxidation: The benzylic C-H bond (on the -O-CH₂ -Ph group) is activated and can undergo slow oxidation to form hydroperoxides, which can further degrade into benzaldehyde or benzoic acid.
Signs of degradation include a visible change in color from white/off-white to yellow or brown, a change in odor (e.g., the smell of benzaldehyde), and diminished performance in chemical reactions.
Q3: Is it advisable to store this compound as a stock solution? If so, which solvents are appropriate?
A3: Storing this compound in solution for extended periods is generally discouraged due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary (e.g., for a series of experiments over 1-2 days), the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents such as Toluene or Dichloromethane (DCM) are preferable. Ensure the solvent is de-gassed to remove dissolved oxygen.
-
Solvents to Avoid:
-
Protic Solvents (e.g., Methanol, Ethanol): While the compound may dissolve, these solvents can participate in degradation pathways and are difficult to maintain in a perfectly anhydrous state.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): These solvents can form peroxides upon storage and should be freshly distilled from a suitable drying agent and inhibitor.
-
Acidic or Basic Solutions: Storing in solutions with even trace amounts of acid or base is not recommended, as these can catalyze degradation pathways.
-
Always store solutions at 2-8°C under an inert atmosphere. For long-term use, it is best practice to weigh out the required amount of solid for each experiment.
Q4: What chemical reagents and materials are incompatible with this compound?
A4: Due to its functional groups, the compound is incompatible with several classes of reagents.[3] Accidental contact during an experiment or cross-contamination during storage can lead to complete degradation of the material.
-
Strong Oxidizing Agents: (e.g., peroxides, nitric acid, permanganates) will readily degrade the amine and benzyl ether moieties.
-
Strong Reducing Agents: The benzyl ether group is particularly susceptible to reductive cleavage.[4][5] This is a standard deprotection strategy, so reagents like H₂/Pd/C, Birch reduction conditions (Na/NH₃), or other catalytic hydrogenation systems will cleave the benzyl group to yield the corresponding amino alcohol.[5][6]
-
Strong Acids: While the benzyl ether is stable to many mild acids, strong acids (e.g., HBr, BCl₃) can cause cleavage.[5] The primary amine will readily react with all acids to form an ammonium salt.
-
Strong Bases: The compound is generally stable to common bases like carbonates or hydroxides.[5] However, very strong bases (e.g., organolithiums) will deprotonate the primary amine.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a logical framework for diagnosing and resolving common issues encountered during experiments involving this compound.
Problem 1: The solid, which was initially white, has turned yellow/brown in the bottle.
-
Probable Cause: This is a classic sign of oxidation due to improper storage and exposure to air. The chromophores responsible for the color are typically small molecule impurities or polymeric byproducts from amine oxidation.
-
Diagnostic Steps:
-
Perform a simple Thin Layer Chromatography (TLC) analysis against a known fresh sample or a previous batch. The appearance of new, lower Rf spots or streaking is indicative of impurities.
-
For a more quantitative assessment, acquire a proton NMR (¹H NMR) spectrum. Look for the appearance of new aromatic signals (potentially from benzaldehyde) or a general broadening of peaks, which suggests multiple impurities.
-
-
Corrective Action: If the impurity level is low (as determined by NMR or HPLC), the material may be usable for non-critical applications. For high-purity applications, purification by flash column chromatography or recrystallization is necessary. Crucially, review and improve your storage protocol; immediately purge the container with an inert gas (Argon or Nitrogen) and ensure the cap is sealed tightly before returning to 2-8°C storage.[2]
Problem 2: A reaction using the compound is giving low yields or failing, while it worked previously.
-
Probable Cause: The purity and integrity of the starting material are compromised. This could be due to gradual degradation during storage or unintentional cleavage of the benzyl ether protecting group by incompatible reagents in the reaction setup. Benzyl ethers are robust but have specific labilities.[7][8]
-
Troubleshooting Workflow: The following workflow can help systematically identify the root cause.
Caption: Troubleshooting workflow for reaction failure.
Part 3: Protocols for Quality Control & Handling
Adherence to standardized protocols is essential for experimental reproducibility and for preserving the integrity of the reagent.
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method for determining the purity of this compound. This method should be validated in your laboratory.
Objective: To quantify the purity of the compound and detect the presence of polar or non-polar degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. Mix thoroughly. The final concentration will be ~1 mg/mL.
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The main peak for the pure compound should be sharp and symmetrical.
-
Degradation products resulting from the loss of the benzyl group will be significantly more polar and elute much earlier.
-
Oxidized, non-polar impurities may elute later.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Recommended Handling of Air-Sensitive Solid
Objective: To prevent oxidative degradation during weighing and handling of the solid compound.
Methodology:
-
Preparation: Allow the sealed container of this compound to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glovebox filled with Nitrogen or Argon.
-
Alternative (No Glovebox): If a glovebox is unavailable, use a "positive pressure" technique.
-
Insert a needle connected to a line of inert gas (e.g., from a balloon or Schlenk line) through the septum of the container.
-
Insert a second, wider needle to serve as a vent.
-
Allow the inert gas to flow for 1-2 minutes to displace the air in the headspace.
-
Remove the vent needle and quickly uncap the bottle to weigh out the desired amount of solid.
-
-
Resealing: Immediately after weighing, recap the bottle. Purge the headspace again with inert gas for 1-2 minutes before tightly sealing the cap and wrapping it with Parafilm for extra security.
-
Storage: Return the sealed container to the refrigerator (2-8°C).
Part 4: Data Summary & Degradation Visualization
Table 1: Key Stability & Storage Parameters
| Parameter | Recommended Condition | Rationale & Reference |
| Storage Temperature | 2–8°C | Minimizes degradation kinetics.[2] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Compound is air-sensitive; prevents oxidation.[2] |
| Light Exposure | Store in dark/amber vial | Precaution against potential photochemical degradation. |
| Physical Form | Solid | Maximizes stability compared to solutions. |
| Incompatible Materials | Strong Oxidizers, Reductants (H₂/Pd/C), Strong Acids | Prevents chemical degradation and deprotection.[3][5] |
Diagram: Potential Chemical Degradation Pathways
Caption: Major potential degradation pathways for the compound.
References
- 1. Buy (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of (1R,2R)-2-(Benzyloxy)cyclohexanamine
Welcome to the technical support center for the synthesis and reaction condition optimization of (1R,2R)-2-(Benzyloxy)cyclohexanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Synthetic Pathway Overview
This compound is a chiral amine widely used in asymmetric synthesis.[1] Its synthesis requires careful control of stereochemistry and reaction conditions to achieve high purity and yield. A common and reliable synthetic route starts from the commercially available (1R,2R)-2-aminocyclohexanol. This pathway involves the benzylation of the hydroxyl group. To prevent the undesired N-benzylation, a protection-benzylation-deprotection sequence is often the most robust strategy.
A generalized workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group before the benzylation step?
A: The amine (–NH₂) group is a potent nucleophile, often more so than the hydroxyl (–OH) group under many reaction conditions. Without a protecting group, the benzylating agent (e.g., benzyl bromide) can react with both the amine and the hydroxyl groups. This leads to a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products, significantly complicating purification and reducing the yield of the desired O-benzylated product. A protecting group like tert-butoxycarbonyl (Boc) temporarily "masks" the amine's reactivity, directing the benzylation exclusively to the hydroxyl group.
Q2: What are the most critical parameters to control during the O-benzylation reaction?
A: The O-benzylation step is arguably the most crucial part of the synthesis. The key parameters are:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is essential to deprotonate the hydroxyl group effectively, forming a reactive alkoxide. Using a weaker base can lead to an incomplete reaction.
-
Solvent Purity: Anhydrous (dry) solvents, such as tetrahydrofuran (THF), are critical. Any moisture will quench the strong base (NaH), reducing its effectiveness and lowering the yield.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. Subsequently, the reaction may be gently warmed to ensure completion. Running the reaction at too high a temperature can increase the rate of side reactions.[2]
Q3: My final product has a low enantiomeric excess (ee). What could have gone wrong?
A: Assuming you started with a high-purity enantiomer of 2-aminocyclohexanol, a loss of enantiomeric purity is unlikely under the standard protection and benzylation conditions described. These reactions do not typically affect the existing stereocenters. The issue most likely lies in one of two areas:
-
Starting Material Purity: Verify the enantiomeric purity of your starting (1R,2R)-2-aminocyclohexanol.
-
Measurement Error: Ensure your chiral HPLC or GC method is properly validated for separating the enantiomers of the final product. The presence of impurities can sometimes interfere with the analysis, giving a false reading of the enantiomeric excess.
Q4: Can I use a different protecting group for the amine?
A: Yes, other protecting groups can be used, but the choice has consequences. The Boc group is widely used because it is stable under the basic conditions of the O-benzylation and can be removed under acidic conditions that typically do not affect the benzyl ether. A group like carbobenzyloxy (Cbz) could also be used, but its removal often involves catalytic hydrogenation, which would also cleave the desired O-benzyl group. Therefore, an orthogonal protecting group strategy, where the protecting groups can be removed under different conditions, is vital.
Troubleshooting Guide
This section addresses specific issues you may encounter during the O-benzylation step (Phase 2), which is often the most challenging.
Caption: Troubleshooting decision tree for low-yield O-benzylation.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-(1R,2R)-2-aminocyclohexanol after the expected reaction time.
-
Potential Cause A: Inactive Sodium Hydride (NaH). NaH is highly reactive and can be deactivated by moisture from the air. The grey powder form can be less reactive than a mineral oil dispersion.
-
Solution: Use fresh NaH from a newly opened container. If using a dispersion, wash it with anhydrous hexanes immediately before use to remove the mineral oil and any passivating layer.
-
-
Potential Cause B: Wet Solvent or Glassware. Water reacts rapidly with NaH, consuming it before it can deprotonate the alcohol.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or pass the solvent through a purification system (e.g., a solvent still or alumina column).
-
-
Potential Cause C: Insufficient Reaction Time or Temperature. The reaction may be sluggish if the temperature is too low or the time is too short.
-
Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Formation of Multiple Unidentified Side Products
-
Symptom: TLC plate shows several new spots in addition to the desired product and starting material.
-
Potential Cause A: Impure Benzyl Bromide. Benzyl bromide can decompose over time to form other reactive species.
-
Solution: Use a fresh bottle of high-purity benzyl bromide. If in doubt, purify the reagent by passing it through a short plug of neutral alumina immediately before use.
-
-
Potential Cause B: Reaction Temperature Too High. While warming can increase the reaction rate, excessive heat can promote side reactions, such as elimination or decomposition.[2]
-
Solution: Maintain careful temperature control. Add the NaH portion-wise at 0 °C to manage the initial exotherm. Add the benzyl bromide dropwise, also at a controlled temperature.
-
Problem 3: Difficult Purification
-
Symptom: The final product is difficult to separate from a byproduct with a similar polarity.
-
Potential Cause A: Formation of Benzyl Alcohol. If your benzyl bromide contains benzoic acid (an impurity), the base can react with it, and subsequent workup can produce benzyl alcohol, which can be tricky to separate.
-
Solution: Purify the benzyl bromide as described above. During the workup, a dilute aqueous wash with sodium bicarbonate can help remove any acidic impurities.
-
-
Potential Cause B: Residual Mineral Oil from NaH Dispersion. If not properly removed, mineral oil can contaminate the product.
-
Solution: Ensure the NaH is thoroughly washed with anhydrous hexanes before the reaction solvent is added. Alternatively, perform a hexane wash of the crude product during the workup.
-
Optimized Reaction Protocol: O-Benzylation
This protocol details the optimized conditions for the benzylation of N-Boc-(1R,2R)-2-aminocyclohexanol.
Materials:
-
N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add NaH (1.5 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Washing: Wash the NaH with anhydrous hexanes (3 x 10 mL per gram of dispersion) to remove the mineral oil. Carefully decant the hexane washings using a cannula or syringe.
-
Reaction Setup: Place the flask under a positive pressure of nitrogen and add anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.
-
Deprotonation: Stir the mixture at 0 °C for 1 hour. You should observe hydrogen gas evolution.
-
Benzylation: Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain N-Boc-(1R,2R)-2-(benzyloxy)cyclohexanamine.
Data Summary: Optimization of Base and Solvent
The following table summarizes hypothetical results from an optimization study for the O-benzylation step, highlighting the importance of reaction parameter selection.
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | <10 | Ineffective base for alcohol deprotonation. |
| 2 | KOH (1.5) | THF | 25 | 16 | 45 | Moderate yield, significant starting material remains. |
| 3 | NaH (1.1) | THF | 25 | 16 | 78 | Good yield, but some starting material remains. |
| 4 | NaH (1.5) | THF | 25 | 16 | 92 | Optimal conditions, high conversion. |
| 5 | NaH (1.5) | Dichloromethane | 25 | 16 | 65 | Lower yield, NaH has poor solubility. |
| 6 | NaH (1.5) | Toluene | 50 | 12 | 85 | Good yield, but requires heating. |
This data illustrates that a strong, poorly soluble base like NaH performs best in a coordinating solvent like THF, which helps to solvate the sodium cation of the intermediate alkoxide.[2] An excess of the base is beneficial to drive the reaction to completion.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-2-(Benzyloxy)cyclohexanamine
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for creating stereogenic centers is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and powerful strategy to control the stereochemical outcome of chemical reactions. This guide provides a comprehensive comparison of the performance of the chiral auxiliary (1R,2R)-2-(Benzyloxy)cyclohexanamine against other widely used auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.
This compound, a chiral auxiliary derived from a substituted cyclohexylamine framework, offers a unique combination of steric directing groups. The rigid cyclohexane backbone, coupled with the bulky benzyloxy group, provides a well-defined chiral environment to influence the facial selectivity of reactions at a prochiral center. This guide will delve into the mechanistic underpinnings of this stereocontrol, present a comparative analysis of its performance in key asymmetric transformations supported by experimental data from structurally related auxiliaries, and provide detailed experimental protocols.
Principles of Stereochemical Control
The efficacy of a chiral auxiliary lies in its ability to force a reaction to proceed through a diastereomeric transition state of lower energy, thereby favoring the formation of one diastereomer of the product. In the case of N-acylated derivatives of this compound, the formation of a rigid chelated enolate is key. The bulky substituents on the cyclohexane ring then effectively shield one face of the enolate, directing the approach of an electrophile to the less hindered face.
Performance Comparison in Asymmetric Reactions
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to one face of a prochiral enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound Derivative (Analog Data) | N-Propionyl | Benzyl Bromide | >99:1 | 65-72 |
| Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) | N-Propionyl | Allyl Iodide | 98:2 | ~95 |
| Oppolzer's Sultam | N-Propionyl | Methyl Iodide | >98:2 | 85 |
| Pseudoephedrine Amide | N-Propionyl | Benzyl Bromide | >99:1 | 90 |
Data for the this compound derivative is based on the performance of the structurally analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound Derivative (Analog Data) | N-Propionyl | Benzaldehyde | >99:1 (syn) | 80 |
| Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| Oppolzer's Sultam | N-Propionyl | Isobutyraldehyde | >95:5 (syn) | >95 |
Data for the this compound derivative is based on the performance of the structurally analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed with auxiliaries derived from 1,2-amino alcohols, such as this compound, can be attributed to the formation of a rigid, chelated transition state.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Upon deprotonation with a strong base, the N-acyl derivative forms a (Z)-enolate that is locked in a specific conformation through chelation of the metal cation (typically lithium) between the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky benzyloxy and cyclohexane substituents then effectively block one face of the planar enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This leads to the highly preferential formation of a single diastereomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments utilizing chiral auxiliaries.
Synthesis of N-Propionyl-(1R,2R)-2-(Benzyloxy)cyclohexanamine
Caption: Workflow for the acylation of the chiral auxiliary.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq.).
-
Acylation: Slowly add propionyl chloride (1.2 eq.) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Asymmetric Alkylation of N-Propionyl-(1R,2R)-2-(Benzyloxy)cyclohexanamine (General Procedure)
-
Enolate Formation: To a solution of the N-propionyl auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C. Stir the reaction at this temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with diethyl ether (3x). The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.
Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical step to liberate the enantiomerically enriched product.
-
Hydrolysis: The N-acyl product (1.0 eq.) is dissolved in a mixture of THF and water (e.g., 3:1). The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) are added.
-
Work-up: The reaction is stirred at 0 °C for 2-4 hours. The reaction is then quenched by the addition of an aqueous solution of sodium sulfite. The pH is adjusted to acidic with dilute HCl, and the product is extracted with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
Conclusion
This compound stands as a promising chiral auxiliary for asymmetric synthesis. Its rigid cyclohexyl framework and the steric hindrance provided by the benzyloxy group create a highly organized chiral environment, leading to excellent levels of stereocontrol in key carbon-carbon bond-forming reactions. While direct comparative data is emerging, the performance of closely related analogs suggests that it is a highly effective tool for the synthesis of enantiomerically pure compounds, comparable to and in some cases potentially exceeding the efficacy of well-established auxiliaries. The straightforward attachment and cleavage protocols further enhance its utility for researchers, scientists, and drug development professionals.
References
Determining Enantiomeric Purity: A Comparative Guide for (1R,2R)-2-(Benzyloxy)cyclohexanamine
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological efficacy, and patient safety. The compound (1R,2R)-2-(Benzyloxy)cyclohexanamine is a valuable chiral building block, and ensuring its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of this and structurally related chiral amines. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the most appropriate method for your laboratory's needs.
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, non-superimposable mirror-image isomers, can have dramatically different physiological effects. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, robust and reliable analytical methods to quantify the enantiomeric composition of a sample are indispensable in modern chemistry and pharmacology. This guide focuses on three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomer separation.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a vast range of chiral compounds, including primary amines.[2]
Expertise & Experience: The 'Why' Behind the Method
The key to successfully separating basic amines like 2-(Benzyloxy)cyclohexanamine is twofold: selecting the right chiral environment (the CSP) and controlling the analyte's interaction with the column.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide derivatives, such as amylose or cellulose coated on a silica support, form helical grooves that act as chiral recognition sites. The enantiomers of the analyte fit into these grooves with slightly different affinities due to a combination of hydrogen bonding, π-π stacking, and steric interactions, which enables their separation.
-
Mobile Phase Additives: The primary amine group in our target molecule is basic and can interact strongly with residual acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing) and reduced resolution. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase. This additive effectively "masks" the active silanol sites, ensuring symmetrical peak shapes and improving the overall quality of the separation.[2]
Experimental Protocol: Chiral HPLC
While a specific application note for this compound is not publicly available, the following protocol is based on established methods for analogous chiral primary amines.[1][3]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [|Area(1R,2R) - Area(1S,2S)| / (Area(1R,2R) + Area(1S,2S))] x 100
-
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (k1) for (1S,2S) | ~ 8.5 min | Based on typical interactions with polysaccharide CSPs. |
| Retention Time (k2) for (1R,2R) | ~ 9.8 min | The target enantiomer is often the more retained peak. |
| Resolution (Rs) | > 2.0 | Indicates baseline separation, crucial for accurate quantification. |
| Analysis Time | ~ 15 min | A standard runtime for isocratic chiral HPLC methods. |
Visualization: HPLC Workflow
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique, particularly well-suited for volatile and thermally stable compounds.[4] For many amines, direct analysis is challenging due to their polarity, which causes peak tailing. Therefore, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative.[5]
Expertise & Experience: The 'Why' Behind the Method
-
Derivatization is Key: The primary amine of this compound needs to be "capped" to reduce its polarity and improve its chromatographic behavior. Reacting the amine with trifluoroacetic anhydride (TFAA) is a common and effective strategy. This reaction is rapid and quantitative, forming a stable N-trifluoroacetyl (N-TFA) derivative that is more volatile and less prone to interacting with the GC column's stationary phase, resulting in sharp, symmetrical peaks.[5]
-
CSP Selection: Cyclodextrin-based CSPs are the workhorses of chiral GC.[4] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The derivatized enantiomers interact with the chiral selectors on the cyclodextrin, leading to separation based on subtle differences in the stability of the transient diastereomeric complexes formed.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve ~1 mg of the amine sample in 200 µL of dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of hexane for injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: Chirasil-DEX CB or a similar cyclodextrin-based capillary column (25m x 0.25mm, 0.25 µm film).
-
Carrier Gas: Hydrogen or Helium.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
-
Data Analysis: Calculate ee% from the integrated peak areas of the two derivatized enantiomers.
Data Presentation: Expected GC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (k1) for (1S,2S)-TFA | ~ 12.2 min | Based on typical elution of derivatized amines on cyclodextrin phases. |
| Retention Time (k2) for (1R,2R)-TFA | ~ 12.8 min | Temperature programming helps achieve good resolution in a reasonable time. |
| Resolution (Rs) | > 1.8 | Sufficient for accurate quantification by FID. |
| Analysis Time | ~ 20 min | Includes the temperature ramp required for elution. |
Visualization: GC Workflow
Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers by converting them into diastereomers (either covalently or non-covalently), which have different NMR spectra.[6] This can be a very rapid method for ee determination.
Expertise & Experience: The 'Why' Behind the Method
Two primary strategies are employed:
-
Chiral Derivatizing Agents (CDAs): A CDA, such as the renowned Mosher's acid chloride (MTPA-Cl), reacts with the amine to form stable diastereomeric amides.[7] The different spatial arrangements of the diastereomers cause specific protons near the chiral center to experience different magnetic environments, leading to separate, quantifiable signals in the ¹H NMR spectrum. This method is robust but requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture.
-
Chiral Solvating Agents (CSAs): A CSA, like an enantiopure BINOL derivative, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube.[8] This association is fast and reversible. The subtle differences in these transient complexes are enough to induce small but measurable differences in the chemical shifts (ΔΔδ) of the analyte's protons, allowing for direct quantification from the spectrum without any chemical modification.[8][9] This method is exceptionally fast and simple.
Experimental Protocol: Chiral NMR with a CSA
-
Sample Preparation:
-
Place ~5 mg of the amine sample into an NMR tube.
-
Add 1.0 to 1.2 molar equivalents of a chiral solvating agent (e.g., (R)-BINOL).
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Shake the tube for 30 seconds to ensure mixing and complex formation.[8]
-
-
Instrumentation: Standard NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks (one for each diastereomeric complex). Protons alpha to the amine or on the cyclohexyl ring are good candidates.
-
Integrate the two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
-
Data Presentation: Expected NMR Performance
| Parameter | Expected Value (CSA Method) | Rationale |
| Sample Prep Time | < 2 minutes | Simply involves mixing components in the NMR tube. |
| Analysis Time | 5 - 10 minutes | Standard time for acquiring a high-quality ¹H NMR spectrum. |
| Chemical Shift Difference (ΔΔδ) | 0.01 - 0.05 ppm | Small but typically sufficient for quantification on a >400 MHz instrument. |
| Quantification | Integration of resolved signals | A standard and accurate function in all NMR processing software. |
Visualization: NMR Workflow (CSA Method)
Method Selection Guide: Choosing the Right Tool
The optimal method depends on your specific needs, including available instrumentation, sample throughput requirements, and the need for method validation.
| Factor | Chiral HPLC | Chiral GC | Chiral NMR (CSA) |
| Accuracy & Precision | Excellent | Excellent | Very Good |
| Sensitivity | Very Good (UV) | Excellent (FID) | Good (requires mg of sample) |
| Throughput | Moderate | Moderate (derivatization adds time) | High |
| Method Development | Can be empirical and time-consuming | Requires optimization of derivatization and temperature program | Often very fast; may require screening a few CSAs |
| Sample Consumption | Low (µg) | Low (µg) | High (mg) |
| Destructive? | Yes (sample is consumed) | Yes | No (sample is recoverable) |
| Best For... | Routine QC, method validation, preparative separation | Volatile analytes, high-resolution needs | Rapid screening, reaction monitoring, non-destructive analysis |
Conclusion
The determination of enantiomeric excess for this compound can be reliably achieved using several powerful analytical techniques.
-
Chiral HPLC stands out as the gold standard for validated, routine analysis due to its robustness and excellent resolving power, provided the mobile phase is correctly modified to ensure good peak shape.
-
Chiral GC , while requiring a derivatization step, offers exceptional sensitivity and resolution for this semi-volatile amine.
-
Chiral NMR Spectroscopy , particularly with chiral solvating agents, provides an unparalleled advantage in speed and simplicity, making it the ideal choice for high-throughput screening and rapid reaction monitoring where sample consumption is not a limiting factor.
As a Senior Application Scientist, my recommendation is to leverage the strengths of each technique strategically. Use Chiral NMR for rapid process development and screening, and employ a fully validated Chiral HPLC method for final quality control and regulatory submissions. This integrated approach ensures both efficiency and analytical certainty in your development of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives and a chiral capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis of Resolving Agents
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a pivotal and often challenging step in the synthesis of stereochemically pure compounds. The biological activity of a chiral molecule frequently resides in a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects. This guide provides an in-depth technical comparison of the most common chiral resolving agents and techniques, offering a cost-benefit analysis supported by experimental data to empower you in selecting the most effective and economical strategy for your specific application.
The Fundamental Principles of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. Enantiomers possess identical physical properties in an achiral environment, making their separation by standard laboratory techniques like distillation or conventional chromatography impossible. Therefore, resolution strategies rely on creating a chiral environment in which the enantiomers exhibit different properties.[1] This is primarily achieved through three main strategies: diastereomeric salt formation, kinetic resolution, and chiral chromatography.
Diastereomeric Salt Formation: The Classical Approach
This method, a cornerstone of industrial-scale chiral resolution, involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] The less soluble diastereomer crystallizes out of the solution, is isolated, and then the resolving agent is removed to yield the desired pure enantiomer.
Causality Behind Experimental Choices in Diastereomeric Salt Resolution
The success of this technique hinges on the selection of an appropriate resolving agent and crystallization solvent. The resolving agent must form a stable salt with the racemate, and the resulting diastereomeric salts must exhibit a significant difference in solubility in the chosen solvent. An extensive screening process is often necessary to identify the optimal combination.
Common Resolving Agents for Diastereomeric Salt Formation: A Comparative Analysis
A variety of chiral acids and bases are commercially available as resolving agents. The choice depends on the nature of the racemic compound to be resolved.
For Racemic Amines:
Commonly used acidic resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.
| Resolving Agent | Typical Cost | Key Attributes & Considerations |
| L-(+)-Tartaric Acid | ~$65/kg[2] | Readily available, cost-effective, and widely documented. Its high acidity can sometimes be a disadvantage with sensitive substrates. |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | ~$40/25g[3] | A derivative of tartaric acid that often provides better chiral recognition due to its bulky aromatic groups, leading to more crystalline salts. |
| (S)-Mandelic Acid | ~$200/kg | Effective for a wide range of amines, often forming highly crystalline salts. Its aromatic ring can participate in π-π stacking interactions, aiding in crystal lattice formation. |
| (1S)-(+)-10-Camphorsulfonic Acid | ~$196/100g[4] | A strong acid that can be effective for resolving weakly basic amines that may not form stable salts with carboxylic acids. |
For Racemic Carboxylic Acids:
Chiral amines, often naturally occurring alkaloids or synthetic amines, are employed as resolving agents.
| Resolving Agent | Typical Cost | Key Attributes & Considerations |
| (-)-Brucine | ~$114/100g[5] | A readily available, naturally occurring alkaloid. It is highly effective but also highly toxic and requires careful handling. |
| (S)-(-)-α-Methylbenzylamine | ~$300/25mL[6] | A versatile and widely used synthetic amine. Both enantiomers are commercially available, allowing for the isolation of either enantiomer of the carboxylic acid. |
Experimental Data: Diastereomeric Salt Resolution in Practice
The following table presents a comparison of different resolving agents for the resolution of 1-phenylethylamine, a common model substrate.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | ~85 | >98 | [7] |
| 1-Phenylethylamine | L-Tartaric Acid | Methanol | ~80 | >95 | [7] |
| 1-Phenylethylamine | (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | ~90 | >99 | [7] |
Note: Yield and ee are highly dependent on specific experimental conditions.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with L-Tartaric Acid
This protocol provides a step-by-step methodology for a classic diastereomeric salt resolution.[7][8]
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature. The diastereomeric salt of (R)-1-phenylethylamine and L-tartaric acid will preferentially crystallize. For maximum yield, the flask can be cooled in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its optical rotation.
Diagram of Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Kinetic Resolution: Exploiting Differences in Reaction Rates
Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. One enantiomer reacts faster, leading to an enantioenriched sample of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. A significant drawback of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[9]
Enzymatic Kinetic Resolution: A Green and Highly Selective Approach
Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite enantioselectivity. They are often used for the resolution of alcohols and esters.
Commonly Used Enzyme:
-
Candida antarctica Lipase B (CALB), often immobilized as Novozym 435: This is a robust and versatile lipase that is active in a wide range of organic solvents and is commercially available.
Cost-Benefit Analysis: Enzymatic vs. Chemical Resolution
| Parameter | Enzymatic Resolution (e.g., Lipase) | Chemical Resolution (e.g., Chiral Phosphoric Acid) |
| Catalyst Cost | Novozym 435: ~$26/g | Can be high for specialized catalysts. |
| Reaction Conditions | Mild (room temperature to 40°C), neutral pH. | Can require cryogenic temperatures or harsh reagents. |
| Selectivity (ee) | Often >99%. | High, but can be substrate-dependent. |
| Yield (Kinetic Resolution) | ~45-50% for each enantiomer. | Typically <50% for the resolved enantiomer. |
| Yield (Dynamic Kinetic Resolution) | Can be >90%. | Possible, but often requires a compatible racemization catalyst. |
| Environmental Impact | Generally considered "greener" due to mild conditions and biodegradable catalysts. | Can generate more hazardous waste. |
Experimental Data: Enzymatic Kinetic Resolution of Secondary Alcohols
| Racemic Alcohol | Enzyme | Acyl Donor | Yield of Acylated Product (%) | ee of Acylated Product (%) | Yield of Unreacted Alcohol (%) | ee of Unreacted Alcohol (%) | Reference |
| 1-Phenylethanol | Novozym 435 | Vinyl acetate | ~48 | >99 | ~49 | >99 | [10] |
| (±)-Propranolol | Lipase from Pseudomonas cepacia | Isopropenyl acetate | ~45 | >95 | ~50 | >95 | [11] |
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
This protocol details the resolution of a secondary alcohol using Novozym 435.
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add Novozym 435 (typically 10-20% by weight of the substrate) and vinyl acetate (1.5-2.0 eq).
-
Enzymatic Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate and separate the resulting (R)-1-phenylethyl acetate from the unreacted (S)-1-phenylethanol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of both the acetate and the unreacted alcohol by chiral GC or HPLC.
Diagram of Kinetic Resolution Principle
Caption: Principle of kinetic resolution showing the differential reaction rates of enantiomers.
Chiral Chromatography: A Powerful Separation Technique
Chiral chromatography is a highly effective method for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities.
Cost-Benefit Analysis of Chiral Chromatography
| Aspect | Advantages | Disadvantages |
| Versatility | Applicable to a wide range of compounds. | |
| Efficiency | Can achieve very high enantiomeric purity (>99.9% ee). | |
| Scalability | Can be scaled from analytical to preparative and industrial levels. | |
| Cost | High initial investment for chiral columns (analytical columns can cost over $2,000, and preparative columns are significantly more expensive).[7] High solvent consumption in preparative HPLC can also be a major cost driver. | |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase combination. |
Supercritical fluid chromatography (SFC) is often considered a "greener" and more cost-effective alternative to preparative HPLC for large-scale separations due to its use of supercritical CO2 as the primary mobile phase, which is less expensive and easier to remove than organic solvents.[12]
Experimental Data: Chiral HPLC Separation of Pharmaceuticals
| Racemic Drug | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Ketoprofen | Lux Amylose-2 | Acetonitrile/Water/Acetic Acid (60:40:0.1) | >2.0 | [13] |
| Modafinil | β-cyclodextrin | Gradient elution | Not specified | [14] |
| Propranolol | Chiralcel OD-H | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | 1.75 | |
| Albuterol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine | Baseline |
Experimental Protocol: Preparative Chiral HPLC Separation of a Racemic Compound
This protocol provides a general workflow for developing a preparative chiral HPLC method.
1. Analytical Method Development and Screening:
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, such as Chiralpak® or Lux® columns) with different mobile phases (normal phase, reversed-phase, and polar organic modes) to identify a suitable column and mobile phase that provides baseline separation of the enantiomers.
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
2. Scale-Up to Preparative Chromatography:
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method, but with a larger internal diameter and particle size.
-
Flow Rate Adjustment: Adjust the flow rate according to the column dimensions to maintain a similar linear velocity as the analytical method.
-
Sample Loading Study: Determine the maximum amount of racemic mixture that can be injected onto the preparative column without compromising the resolution of the enantiomers.
-
Fraction Collection: Set up the fraction collector to collect the separated enantiomers as they elute from the column.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the purified enantiomers.
3. Analysis of Collected Fractions:
-
Analyze the purity of the collected fractions using the optimized analytical chiral HPLC method to confirm the enantiomeric excess.
Conclusion: Selecting the Optimal Chiral Resolution Strategy
The choice of the most appropriate chiral resolving agent and technique is a multifaceted decision that depends on several factors, including the chemical nature of the racemic compound, the desired scale of the separation, the required level of enantiomeric purity, and, critically, the overall cost-effectiveness of the process.
-
Diastereomeric salt formation remains a robust, scalable, and often cost-effective method, particularly for large-scale industrial applications, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative, especially for alcohols and esters. The advent of dynamic kinetic resolution has made this approach even more attractive by overcoming the 50% yield limitation.
-
Chiral chromatography , while often entailing a higher initial investment, provides a versatile and highly efficient method for achieving exceptional levels of enantiomeric purity for a broad range of compounds and is readily scalable.
A thorough evaluation of these factors, guided by the comparative data and protocols presented in this guide, will enable researchers and drug development professionals to make informed decisions and implement the most effective chiral resolution strategy for their specific needs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for inducing stereoselectivity. Among the diverse array of auxiliaries developed, those featuring a cyclohexyl scaffold have proven to be powerful tools in the synthetic chemist's arsenal. This guide provides an in-depth comparative analysis of prominent cyclohexyl-based chiral auxiliaries, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The Enduring Appeal of the Cyclohexyl Scaffold
The prevalence of the cyclohexane ring in this class of chiral auxiliaries is no coincidence. Its rigid chair-like conformation provides a well-defined and predictable steric environment. This conformational rigidity is paramount for effective facial discrimination of an approaching reagent, thereby ensuring high levels of diastereoselectivity. The strategic placement of bulky substituents on this scaffold creates a formidable steric shield, directing reactions to occur on the less hindered face of the substrate.
This guide will focus on a comparative analysis of two pioneering and widely utilized cyclohexyl-based chiral auxiliaries: (-)-8-phenylmenthol and (-)-trans-2-phenylcyclohexanol . Their performance will be contextualized by comparisons with other notable auxiliaries where relevant data is available.
(-)-8-Phenylmenthol: A Classic Auxiliary for Cycloadditions
Introduced by E.J. Corey, (-)-8-phenylmenthol has been a stalwart in asymmetric synthesis, particularly in Diels-Alder reactions.[1] The phenyl group at the C8 position provides a significant steric encumbrance, leading to excellent facial selectivity.[2]
Mechanism of Stereocontrol in Diels-Alder Reactions
The stereochemical outcome of Diels-Alder reactions employing (-)-8-phenylmenthol acrylate esters is rationalized by the steric hindrance provided by the auxiliary. The bulky phenyl group effectively blocks one face of the dienophile, compelling the diene to approach from the less hindered side. Lewis acid coordination to the carbonyl oxygen further rigidifies the conformation, enhancing the facial bias.[3]
Diagram 1: Stereocontrol in a Diels-Alder Reaction with (-)-8-Phenylmenthol
Caption: Diels-Alder reaction with (-)-8-phenylmenthol auxiliary.
trans-2-Phenylcyclohexanol: A Versatile and Readily Accessible Auxiliary
Developed by J. K. Whitesell as a more easily prepared alternative to 8-phenylmenthol, trans-2-phenylcyclohexanol has found broad applications in a variety of asymmetric transformations, including ene reactions, alkylations, and aldol additions.[4][5] Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group are key to its efficacy.[6]
Performance in Asymmetric Ene Reactions
The glyoxylate ester derived from trans-2-phenylcyclohexanol undergoes highly diastereoselective ene reactions with alkenes in the presence of a Lewis acid. The auxiliary's phenyl group effectively shields one face of the enophile, leading to the preferential formation of one diastereomer.
Performance Comparison: Cyclohexyl-Based Auxiliaries in Key Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance. The following tables summarize experimental data for (-)-8-phenylmenthol and (-)-trans-2-phenylcyclohexanol in key asymmetric transformations, with comparisons to other auxiliaries where applicable.
Asymmetric Diels-Alder Reaction
| Auxiliary | Diene | Dienophile | Lewis Acid | Temp (°C) | d.r. (endo:exo) | Yield (%) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | Et₂AlCl | -78 | >99:1 | 81 | [7] |
| (-)-Menthol | Cyclopentadiene | Acrylate | Et₂AlCl | -78 | ~60:40 | - | [7] |
| Oppolzer's Sultam | Cyclopentadiene | Acryloyl | TiCl₄ | -78 | 98.5:1.5 | 81 | [7] |
Asymmetric Aldol Addition
| Auxiliary | Enolate Source | Aldehyde | Lewis Acid | d.r. (syn:anti) | Yield (%) | Reference |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionate | Benzaldehyde | TiCl₄ | 95:5 | 85 | [8] |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionate | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 | [8] |
| Evans' Oxazolidinone | Propionyl Imide | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80-95 | [9] |
Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Base | d.r. | Yield (%) | Reference |
| (-)-8-Phenylmenthol Derivative | N-Acyl Piperidinone | PhCH₂Br | LDA | 94:6 | 80 | [10] |
| Evans' Oxazolidinone | N-Acyl Oxazolidinone | PhCH₂Br | NaHMDS | >99:1 | 95 | [6] |
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the synthesis of a key cyclohexyl-based chiral auxiliary and its application in an asymmetric reaction.
Synthesis of (-)-(1R,2S)-trans-2-Phenylcyclohexanol
This protocol is adapted from the procedure by Schwartz et al., involving a lipase-catalyzed kinetic resolution.[11]
Part A: Synthesis of Racemic trans-2-Phenylcyclohexyl Chloroacetate
-
To a solution of racemic trans-2-phenylcyclohexanol (0.567 mol) in dichloromethane (250 mL), add chloroacetyl chloride (0.625 mol) and 4-dimethylaminopyridine (DMAP, 0.0025 mol).
-
Heat the mixture at reflux for 6 hours.
-
Cool the mixture and carefully add a saturated solution of sodium bicarbonate (350 mL). Stir vigorously for 3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic chloroacetate.
Part B: Lipase-Catalyzed Hydrolysis
-
To a suspension of the racemic chloroacetate (0.37 mol) in a pH 7.0 phosphate buffer (1 L), add Pseudomonas fluorescens lipase (PFL).
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Upon approximately 50% conversion, extract the mixture with ether.
-
Separate the unreacted (+)-chloroacetate from the (-)-alcohol product by chromatography or fractional crystallization.
Part C: Hydrolysis of the Remaining Chloroacetate
-
The recovered (+)-chloroacetate can be hydrolyzed using sodium hydroxide in aqueous methanol to afford (+)-trans-2-phenylcyclohexanol.
Diagram 2: Experimental Workflow for the Synthesis of (-)-trans-2-Phenylcyclohexanol
Caption: Workflow for the synthesis of enantiopure trans-2-phenylcyclohexanol.
Asymmetric Aldol Reaction Using (-)-trans-2-Phenyl-1-cyclohexanol
This protocol is a general procedure for a Lewis acid-mediated aldol reaction.[8]
-
Dissolve the chiral auxiliary-derived ester (1.0 mmol) in dry dichloromethane (10 mL) under an argon atmosphere and cool to -78 °C.
-
Add TiCl₄ (1.1 mmol) and stir for 10 minutes.
-
Add a tertiary amine base (e.g., triethylamine, 1.2 mmol) and stir for 30 minutes.
-
Add the aldehyde (1.2 mmol) dropwise and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the product by silica gel chromatography.
Conclusion and Future Outlook
Cyclohexyl-based chiral auxiliaries, particularly (-)-8-phenylmenthol and trans-2-phenylcyclohexanol, have proven to be invaluable tools in asymmetric synthesis. Their rigid conformational nature provides a predictable platform for high levels of stereocontrol. While newer catalytic asymmetric methods continue to be developed, the reliability and high diastereoselectivity offered by these auxiliaries ensure their continued relevance, especially in complex molecule synthesis where robust and predictable outcomes are paramount. The choice of auxiliary will ultimately depend on the specific transformation, the desired stereoisomer, and practical considerations such as cost and availability. This guide provides a foundation for making an informed decision in the selection and application of these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
